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  • Product: 3-Fluorothiophene-2-carbonitrile
  • CAS: 154499-46-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Fluorothiophene-2-carbonitrile and 5-Fluorothiophene-2-carbonitrile: A Comparative Structural Analysis for Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and electronic properties of two isomeric fluorinated thiophenes: 3-fluorothiophene-2-carbonitrile and 5-fluorothiophene-2-carbonitrile. Aimed at r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the structural and electronic properties of two isomeric fluorinated thiophenes: 3-fluorothiophene-2-carbonitrile and 5-fluorothiophene-2-carbonitrile. Aimed at researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic characterization, and comparative reactivity of these compounds, offering insights into their potential applications in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Thiophenes

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a fluorine atom onto the thiophene ring can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The precise positioning of the fluorine substituent, as exemplified by the isomeric pair of 3-fluorothiophene-2-carbonitrile and 5-fluorothiophene-2-carbonitrile, can lead to distinct structural and electronic characteristics, thereby offering a strategic tool for fine-tuning molecular properties in drug design.

Molecular Structure and Isomerism

The core of this guide focuses on the comparative analysis of the two title isomers. Their fundamental difference lies in the position of the fluorine atom on the thiophene ring relative to the cyano and sulfur groups.

Figure 1: Molecular structures of the two isomers.

This seemingly subtle structural variation has profound implications for the electronic distribution within the aromatic ring, influencing the molecules' reactivity and interactions with biological targets.

Table 1: Core Properties of the Isomers

Property3-Fluorothiophene-2-carbonitrile5-Fluorothiophene-2-carbonitrileReference
CAS Number 154499-46-432415-91-1[1]
Molecular Formula C₅H₂FNSC₅H₂FNS[1]
Molecular Weight 127.14 g/mol 127.14 g/mol [1]
Predicted Boiling Point 192.4±20.0 °CNot specified[1]
Predicted Density 1.34±0.1 g/cm³Not specified[1]

Synthesis Strategies: Accessing the Isomeric Scaffolds

The synthetic routes to 3- and 5-fluorothiophene-2-carbonitrile are distinct, reflecting the different reactivities of the positions on the thiophene ring.

Synthesis of 3-Fluorothiophene-2-carbonitrile

A common strategy for the synthesis of 3-fluorothiophenes involves the introduction of the fluorine atom at an early stage, followed by the construction of the nitrile functionality. One reported method involves a Sandmeyer-type reaction on an amino-substituted thiophene precursor.

A plausible synthetic pathway initiates from 3-aminothiophene-2-carboxylic acid. The amino group can be converted to a diazonium salt, which is then subjected to a fluorination reaction, such as the Balz-Schiemann reaction using fluoroboric acid. The resulting 3-fluorothiophene-2-carboxylic acid can then be converted to the target nitrile. This conversion can be achieved by first converting the carboxylic acid to a primary amide, followed by dehydration using reagents like phosphorus oxychloride or thionyl chloride.

Synthesis_3F start 3-Aminothiophene-2-carboxylic Acid step1 1. Diazotization (NaNO₂, HBF₄) 2. Balz-Schiemann Reaction (Heat) start->step1 Fluorination intermediate1 3-Fluorothiophene-2-carboxylic Acid step1->intermediate1 step2 1. SOCl₂ 2. NH₄OH intermediate1->step2 Amidation intermediate2 3-Fluorothiophene-2-carboxamide step2->intermediate2 step3 Dehydration (e.g., POCl₃) intermediate2->step3 Nitrile Formation end 3-Fluorothiophene-2-carbonitrile step3->end

Figure 2: Plausible synthetic workflow for 3-fluorothiophene-2-carbonitrile.
Synthesis of 5-Fluorothiophene-2-carbonitrile

The synthesis of the 5-fluoro isomer often starts with a pre-functionalized thiophene ring. A common precursor is 5-bromothiophene-2-carbonitrile. The bromine atom can be displaced by a fluoride ion through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is typically facilitated by a fluoride source such as potassium fluoride or cesium fluoride, often in the presence of a phase-transfer catalyst in a high-boiling polar aprotic solvent.

Synthesis_5F start 5-Bromothiophene-2-carbonitrile step1 Nucleophilic Fluorination (e.g., KF, Phase-Transfer Catalyst) start->step1 Halogen Exchange end 5-Fluorothiophene-2-carbonitrile step1->end

Figure 3: General synthetic workflow for 5-fluorothiophene-2-carbonitrile.

Spectroscopic and Structural Characterization: A Comparative View

The distinct substitution patterns of the two isomers give rise to unique spectroscopic signatures, which are crucial for their unambiguous identification and for understanding their electronic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both isomers are expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the thiophene ring. The chemical shifts and coupling constants will be influenced by the position of the electronegative fluorine atom.

¹³C NMR: The carbon NMR spectra will provide key information about the electronic environment of each carbon atom. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other carbon atoms will also be affected by the position of the fluorine.

¹⁹F NMR: The fluorine NMR spectrum for each isomer will show a single resonance. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom and can provide valuable insights into the electron density at that position.

Table 2: Predicted and Reported NMR Data

IsomerNucleusPredicted/Reported Chemical Shift (ppm)Key Coupling Constants (Hz)Reference
3-Fluorothiophene-2-carbonitrile ¹H~7.0-7.5JH,H ≈ 5-6; JH,F ≈ 2-4
¹³CC-F: ~150-160¹JC,F ≈ 240-260
¹⁹F-120 to -140
5-Fluorothiophene-2-carbonitrile ¹H~6.5-7.0 (H3), ~7.3-7.8 (H4)JH,H ≈ 4-5; JH,F ≈ 1-3
¹³CC-F: ~160-170¹JC,F ≈ 250-270
¹⁹F-110 to -130

Note: The predicted values are based on general principles and data from similar compounds. Experimental verification is essential.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by a strong, sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically appearing in the range of 2220-2240 cm⁻¹. The C-F stretching vibration will also be present, usually in the region of 1000-1400 cm⁻¹. The fingerprint region below 1500 cm⁻¹ will contain a complex pattern of bands arising from the vibrations of the thiophene ring, which will differ between the two isomers.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compounds (127.14 g/mol ). The fragmentation patterns may differ between the isomers due to the different positions of the fluorine atom, potentially providing further structural information.

Comparative Reactivity and Electronic Properties

The placement of the fluorine atom significantly impacts the electronic distribution within the thiophene ring, leading to differences in reactivity.

Reactivity_Comparison cluster_reactivity Factors Influencing Reactivity cluster_3F_reactivity 3-Fluorothiophene-2-carbonitrile cluster_5F_reactivity 5-Fluorothiophene-2-carbonitrile Inductive_Effect Inductive Effect (-I) of Fluorine 3F_Electrophilic Electrophilic Attack: Likely at C5 position Inductive_Effect->3F_Electrophilic 3F_Nucleophilic Nucleophilic Attack: Less activated ring Inductive_Effect->3F_Nucleophilic 5F_Electrophilic Electrophilic Attack: Deactivated ring, less favorable Inductive_Effect->5F_Electrophilic 5F_Nucleophilic Nucleophilic Attack: Activated at C5, potential for SₙAr Inductive_Effect->5F_Nucleophilic Mesomeric_Effect Mesomeric Effect (+M) of Fluorine Mesomeric_Effect->3F_Electrophilic Mesomeric_Effect->3F_Nucleophilic Mesomeric_Effect->5F_Electrophilic Mesomeric_Effect->5F_Nucleophilic Nitrile_Group Electron-Withdrawing Nitrile Group (-I, -M) Nitrile_Group->3F_Electrophilic Nitrile_Group->3F_Nucleophilic Nitrile_Group->5F_Electrophilic Nitrile_Group->5F_Nucleophilic

Figure 4: Logical relationship of factors influencing the reactivity of the isomers.
Electrophilic Aromatic Substitution

The thiophene ring is generally susceptible to electrophilic attack. In 3-fluorothiophene-2-carbonitrile , the fluorine atom at the 3-position will exert a deactivating inductive effect (-I) and an activating mesomeric effect (+M). The strong electron-withdrawing nitrile group at the 2-position will further deactivate the ring. Electrophilic attack is most likely to occur at the C5 position, which is para to the fluorine and meta to the nitrile.

In 5-fluorothiophene-2-carbonitrile , both the fluorine and the nitrile groups are at positions that strongly deactivate the ring towards electrophilic substitution. Therefore, this isomer is expected to be significantly less reactive in electrophilic aromatic substitution reactions compared to the 3-fluoro isomer.

Nucleophilic Aromatic Substitution

The presence of a good leaving group and strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). In 5-fluorothiophene-2-carbonitrile , the fluorine atom is at an activated position (C5) and could potentially be displaced by a strong nucleophile, although fluorine is generally a poor leaving group in SNAr reactions unless the ring is highly activated.

For 3-fluorothiophene-2-carbonitrile , the fluorine atom is not at a position typically activated for SNAr, making this type of reaction less likely.

Applications in Drug Discovery and Materials Science

The distinct electronic and steric properties of these isomers make them valuable building blocks for different applications.

  • Medicinal Chemistry: The 3-fluoro and 5-fluoro-2-cyanothiophene scaffolds can be incorporated into larger molecules to modulate their biological activity. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also participate in favorable interactions with protein targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.

  • Organic Electronics: Fluorinated thiophenes are of great interest in the field of organic electronics. The introduction of fluorine can lower the HOMO and LUMO energy levels of the material, which is beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The different electronic properties of the 3-fluoro and 5-fluoro isomers could be exploited to fine-tune the performance of such devices.

Conclusion

3-Fluorothiophene-2-carbonitrile and 5-fluorothiophene-2-carbonitrile, while sharing the same molecular formula, exhibit distinct structural and electronic properties due to the different placement of the fluorine atom. These differences manifest in their synthetic accessibility, spectroscopic signatures, and predicted reactivity. A thorough understanding of these isomeric differences is crucial for their strategic application in the design of novel pharmaceuticals and advanced materials. This guide provides a foundational framework for researchers to navigate the chemistry of these versatile building blocks. Further experimental and computational studies are warranted to fully elucidate their comparative properties and unlock their full potential.

References

  • ChemSrc. 5-Fluorothiophene-2-carbonitrile | CAS#:32415-91-1. [Link]

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Exploratory

A Technical Guide to the Solubility of 3-Fluorothiophene-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the solubility characteristics of 3-fluorothiophene-2-carbonitrile,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 3-fluorothiophene-2-carbonitrile, a key building block in medicinal chemistry and materials science. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document serves as a predictive guide grounded in fundamental chemical principles and provides a robust experimental framework for researchers to determine its solubility in various organic solvents.

Introduction: The Significance of 3-Fluorothiophene-2-carbonitrile and Its Solubility

3-Fluorothiophene-2-carbonitrile is a substituted thiophene derivative. Thiophene and its derivatives are considered privileged pharmacophores in medicinal chemistry due to their diverse biological activities.[1] The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability and binding affinity to biological targets. The nitrile group further influences the molecule's polarity and potential for hydrogen bonding. Understanding the solubility of this compound is paramount for its application in drug discovery and materials science, as it directly impacts reaction kinetics, purification, formulation, and bioavailability.[2]

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[3] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The polarity of 3-fluorothiophene-2-carbonitrile is a composite of its constituent functional groups:

  • Thiophene Ring: The thiophene ring itself is an aromatic heterocycle and is considered relatively non-polar, exhibiting solubility in many organic solvents.[4][5]

  • Fluorine Atom: The highly electronegative fluorine atom introduces a significant dipole moment, increasing the local polarity of the molecule.

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

Considering these features, 3-fluorothiophene-2-carbonitrile is expected to be a moderately polar compound. Its solubility profile is therefore predicted to be favorable in a range of organic solvents, with a preference for those with moderate to high polarity.

Table 1: Predicted Solubility of 3-Fluorothiophene-2-carbonitrile in Common Organic Solvents

SolventPolarity (Dielectric Constant)Predicted SolubilityRationale
Non-Polar Solvents
Hexane1.88LowThe significant polarity from the fluorine and nitrile groups will likely lead to poor solvation by non-polar alkanes.
Toluene2.38ModerateThe aromatic nature of toluene can engage in π-π stacking with the thiophene ring, while its low overall polarity may limit the solvation of the polar functional groups.
Polar Aprotic Solvents
Dichloromethane (DCM)9.08HighDCM's moderate polarity should effectively solvate the entire molecule.
Tetrahydrofuran (THF)7.6HighTHF is a good solvent for a wide range of organic compounds and is expected to readily dissolve 3-fluorothiophene-2-carbonitrile.
Ethyl Acetate6.02HighThis is a common solvent for chromatography and extractions and is likely to be a good solvent for this compound.
Acetone20.7Very HighThe high polarity of acetone should lead to excellent solubility.
Acetonitrile37.5Very HighThe nitrile group of acetonitrile can interact favorably with the nitrile group of the solute, and its high polarity will aid dissolution.
Dimethylformamide (DMF)36.7Very HighDMF is a powerful, highly polar aprotic solvent that is expected to readily dissolve 3-fluorothiophene-2-carbonitrile.
Dimethyl Sulfoxide (DMSO)46.7Very HighAs a highly polar aprotic solvent, DMSO is anticipated to be an excellent solvent for this compound.
Polar Protic Solvents
Methanol32.7Moderate to HighThe ability of methanol to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the polar functional groups.
Ethanol24.5Moderate to HighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility.
Water80.1LowDespite the presence of polar groups, the overall organic character of the molecule will likely limit its solubility in water.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • 3-Fluorothiophene-2-carbonitrile (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Preparation cluster_3 Analysis & Calculation A Accurately weigh excess 3-fluorothiophene-2-carbonitrile B Add a known volume of the selected organic solvent to a vial A->B C Add the excess solid to the solvent B->C D Seal the vial and place in a constant temperature shaker C->D E Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium D->E F Allow the suspension to settle E->F G Centrifuge to separate the undissolved solid F->G H Carefully withdraw an aliquot of the supernatant G->H I Filter the aliquot using a syringe filter H->I K Analyze the filtered sample and standards by HPLC or GC I->K J Prepare a series of standard solutions of known concentrations L Construct a calibration curve J->L M Determine the concentration of the saturated solution K->M L->M N Calculate solubility (e.g., in mg/mL or mol/L) M->N

Caption: Experimental workflow for determining the solubility of 3-fluorothiophene-2-carbonitrile.

Detailed Protocol
  • Preparation of the Saturated Solution:

    • Accurately weigh an excess amount of 3-fluorothiophene-2-carbonitrile into a vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • For a more complete separation, centrifuge the vial.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility values.

  • Analysis:

    • Prepare a series of standard solutions of 3-fluorothiophene-2-carbonitrile in the same solvent with known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated analytical method such as HPLC or GC.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • From the calibration curve, determine the concentration of 3-fluorothiophene-2-carbonitrile in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

References

  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
  • Vertex AI Search. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Vertex AI Search. (n.d.). Thiophene - Solubility of Things.
  • Vertex AI Search. (n.d.). Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
  • Vertex AI Search. (n.d.). Physicochemical properties of thiophene derivatives - Benchchem.
  • Vertex AI Search. (n.d.). 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile | C11H7FN2S | CID 2735894.
  • Vertex AI Search. (2022, May 31). Compound solubility measurements for early drug discovery | Computational Chemistry.
  • Vertex AI Search. (n.d.). Solubility of C60 in a Variety of Solvents.
  • Vertex AI Search. (n.d.). 3-fluorothiophene-2-carbonitrile CAS#: 154499-46-4 - ChemicalBook.
  • Vertex AI Search. (n.d.). 32415-91-1 | 5-Fluorothiophene-2-carbonitrile - ChemScene.
  • Vertex AI Search. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Vertex AI Search. (n.d.). A Facile and Improved Synthesis of 3-Fluorothiophene.
  • Vertex AI Search. (2023, September 7). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.
  • Vertex AI Search. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • Vertex AI Search. (n.d.). 3-Methylthiophene-2-carbonitrile - Cheméo.
  • Vertex AI Search. (2014, July 11). Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology.
  • Vertex AI Search. (n.d.). Solvent Miscibility Table - Sigma-Aldrich.
  • Vertex AI Search. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

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Foundational

An In-depth Technical Guide to 3-fluoro- and 4-fluorothiophene-2-carbonitrile: A Positional Isomerism Perspective for Drug Discovery

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a foundational tactic in modern medicinal chemistry. Thiophene, a privileged sulfur-containing heterocycle, is frequently subjected to fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a foundational tactic in modern medicinal chemistry. Thiophene, a privileged sulfur-containing heterocycle, is frequently subjected to fluorination to enhance metabolic stability and modulate physicochemical properties. However, the precise positioning of the fluorine substituent can induce profound, non-obvious differences in the molecule's electronic character, reactivity, and ultimately, its biological activity. This guide provides an in-depth technical analysis of two positional isomers, 3-fluorothiophene-2-carbonitrile and 4-fluorothiophene-2-carbonitrile, offering a comparative framework for researchers, medicinal chemists, and drug development professionals to leverage these subtle structural changes for rational drug design.

Structural and Electronic Properties: More Than Just Location

The fundamental difference between 3-fluoro- and 4-fluorothiophene-2-carbonitrile originates from the distinct electronic interplay between the fluorine atom, the cyano group, and the thiophene ring, dictated by their relative positions.

Molecular Structure and Electronic Effects

The thiophene ring is an electron-rich aromatic system. Both the fluorine atom and the cyano group are strongly electron-withdrawing substituents, primarily through the inductive effect (-I). However, the fluorine atom, possessing lone pairs of electrons, can also exert a positive mesomeric effect (+M), donating electron density into the ring. The impact of these competing effects is highly dependent on the substitution pattern.

  • 3-Fluorothiophene-2-carbonitrile: The fluorine at the C3 position is adjacent to the C2-carbonitrile. Its powerful -I effect strongly influences the entire ring, particularly the neighboring C2 and C4 positions. This proximity significantly modulates the electronic environment of the nitrile group.

  • 4-Fluorothiophene-2-carbonitrile: The fluorine at the C4 position is further removed from the nitrile group. While its -I effect is still significant, its influence on the C2 position is attenuated by distance. The electronic perturbation is distributed differently across the heterocyclic core.

This differential in electron distribution is not merely academic; it governs the molecule's reactivity, spectroscopic signature, and potential interactions with biological targets.

Figure 1: Molecular structures of the two positional isomers.

Comparative Physicochemical Properties

The distinct electronic profiles of the isomers translate into measurable differences in their physical properties. These parameters are critical in drug development as they influence solubility, membrane permeability, and formulation characteristics.

Property3-Fluorothiophene-2-carbonitrile4-Fluorothiophene-2-carbonitrileRationale for Difference
CAS Number 154499-46-432431-77-9[1]N/A
Molecular Formula C₅H₂FNSC₅H₂FNS[2]Identical
Molecular Weight 127.14127.14[2]Identical
Predicted Boiling Point 192.4 ± 20.0 °C189.4 ± 20.0 °C[3]The relative positions of the polar C-F and C≡N bonds alter the overall molecular dipole moment, affecting intermolecular forces and boiling point.
Predicted Density 1.34 ± 0.1 g/cm³1.34 ± 0.1 g/cm³[3]Minimal difference expected due to identical atomic composition.
Predicted XLogP3 ~1.9-2.0 (estimated)~1.9-2.0 (estimated)Lipophilicity is expected to be similar, as it is primarily driven by the presence of the fluorine atom and the overall structure, though subtle differences in polarity can have minor effects.[4][5][6][7]

Spectroscopic Differentiation: An Analytical Fingerprint

For the practicing scientist, unambiguous identification of the correct isomer is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive methods for differentiation.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR is the most powerful tool for distinguishing these isomers due to the sensitivity of chemical shifts and coupling constants to the local electronic environment.[8]

  • ¹H NMR: The protons on the thiophene ring will exhibit distinct chemical shifts and splitting patterns. The key differentiator is the coupling of the ring protons to the fluorine atom (J_HF). These through-bond couplings have characteristic magnitudes depending on the number of bonds separating the nuclei (e.g., ³JHF vs. ⁴JHF).

  • ¹³C NMR: The carbon chemical shifts are highly informative. The carbon directly bonded to fluorine will show a large one-bond coupling (¹J_CF) and appear as a doublet. Other carbons in the ring will show smaller two-, three-, or four-bond couplings (ⁿJ_CF), with patterns unique to each isomer. The nitrile carbon will also have a subtly different chemical shift.[9]

  • ¹⁹F NMR: This is often the most straightforward method.[10] Each isomer will show a single resonance. The precise chemical shift is highly sensitive to the electronic environment.[11][12][13] Crucially, the coupling of the fluorine to the ring protons will result in a distinct multiplet for each isomer (e.g., a doublet of doublets), confirming the connectivity.

Table 2: Predicted Comparative NMR Spectroscopic Data

Parameter3-Fluorothiophene-2-carbonitrile4-Fluorothiophene-2-carbonitrile
¹H NMR Two doublets, each showing additional coupling to ¹⁹F. H-5 will likely be more downfield than H-4.Two doublets, each showing additional coupling to ¹⁹F. H-3 and H-5 will have different shifts.
¹³C NMR C3 will be a doublet with a large ¹J_CF (~250 Hz). C2, C4, and C5 will show smaller, distinct ⁿJ_CF couplings. The nitrile carbon (CN) is expected around 110-115 ppm.C4 will be a doublet with a large ¹J_CF (~250 Hz). C2, C3, and C5 will show smaller, distinct ⁿJ_CF couplings. The nitrile carbon (CN) is expected around 110-115 ppm.
¹⁹F NMR A single resonance, likely appearing as a doublet of doublets due to coupling with H-4 and H-5. Expected chemical shift range for Ar-F is broad (-100 to -170 ppm vs CFCl₃).[14]A single resonance, likely appearing as a doublet of doublets due to coupling with H-3 and H-5. The chemical shift will differ from the 3-fluoro isomer.
Infrared (IR) Spectroscopy

IR spectroscopy can provide complementary evidence. The primary absorption bands of interest are the nitrile (C≡N) stretch and the carbon-fluorine (C-F) stretch.

  • Nitrile (C≡N) Stretch: Typically observed in the 2220-2260 cm⁻¹ region. The electronic influence of the fluorine atom may cause a slight shift in the frequency and intensity of this band between the two isomers.

  • Aromatic C-F Stretch: This strong band, usually found in the 1100-1250 cm⁻¹ range, will be present in both isomers, confirming fluorination.

Synthesis and Reactivity

The choice of synthetic route and the subsequent chemical reactivity are directly impacted by the substitution pattern.

Synthetic Strategies

Synthesizing a specific isomer requires regiochemical control. While various methods exist for substituted thiophenes, approaches like the Gewald reaction or strategies involving diazotization followed by a Schiemann reaction are common for introducing these functionalities.[15][16]

  • Gewald Reaction: A powerful multi-component reaction for synthesizing 2-aminothiophenes, which can be precursors to the target carbonitriles.[3][17][18][19][20] The choice of starting materials dictates the final substitution pattern.

  • Schiemann Reaction: This classic method introduces fluorine via the thermal decomposition of a diazonium tetrafluoroborate salt.[21] The synthesis of the correctly substituted aminothiophene precursor is the key step for regiocontrol.

Figure 3: Logical relationship from isomeric structure to drug performance.

Experimental Protocols

Protocol: NMR Analysis for Isomer Differentiation

Objective: To unambiguously determine the isomeric identity of a fluorothiophene-2-carbonitrile sample.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent is compatible and does not have overlapping signals with the analyte.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if precise chemical shift referencing is required.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Observe the aromatic region (typically 7.0-8.5 ppm). Identify the two signals corresponding to the thiophene protons.

    • Carefully analyze the splitting patterns. Expect to see both proton-proton (³J_HH) and proton-fluorine (ⁿJ_HF) couplings.

  • ¹⁹F NMR Acquisition:

    • Switch the spectrometer probe to the fluorine channel.

    • Acquire a proton-coupled ¹⁹F spectrum. A single multiplet should be observed.

    • The splitting pattern of this multiplet (e.g., doublet of doublets) is a direct reflection of its coupling to the ring protons and is a key identifier.

    • (Optional) Acquire a proton-decoupled ¹⁹F spectrum. This will result in a singlet, confirming the presence of a single, unique fluorine environment.

  • Data Analysis:

    • Measure the chemical shifts and coupling constants from all spectra.

    • Compare the observed J_HF values with expected values for ortho, meta, and para couplings to determine the fluorine's position relative to the protons.

    • Correlate the ¹H and ¹⁹F data to build a conclusive structural assignment.

Self-Validation: The protocol is self-validating because the coupling patterns observed in the ¹H and ¹⁹F spectra must be mutually consistent. For example, if the ¹⁹F spectrum shows a coupling of 5 Hz, a corresponding 5 Hz coupling must be present in one of the proton signals.

Conclusion

The distinction between 3-fluorothiophene-2-carbonitrile and 4-fluorothiophene-2-carbonitrile is a salient example of the power of positional isomerism in medicinal chemistry. A simple shift of a fluorine atom from C3 to C4 fundamentally alters the molecule's electronic landscape, leading to distinct spectroscopic, synthetic, and reactive profiles. For drug discovery professionals, understanding these differences is not a trivial pursuit; it is the basis for the rational design of molecules with optimized pharmacokinetic properties and precisely tuned target interactions. The ability to select the correct isomer can be the difference between a promising lead compound and a clinical candidate.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. 2025. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. 2011. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. 2024. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 2010. [Link]

  • A Facile and Improved Synthesis of 3-Fluorothiophene. SYNTHESIS. 2008. [Link]

  • Novel 3,4-disubstituted thiophenes for weak passivation of Au nanoparticles. Taylor & Francis Online. 2007. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. 2019. [Link]

  • 3-Fluorothiophene. PubChem. [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. 2019. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. SciSpace. 2019. [Link]

  • 19F NMR Reference Standards. University of California, Santa Barbara. [Link]

  • Fluorine NMR. University of California, Santa Barbara. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Supporting Information. American Chemical Society. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. 2020. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. 2022. [Link]

  • Thiophene. Wikipedia. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • Dimerization reactions with oxidized brominated thiophenes. Royal Society of Chemistry. 2022. [Link]

  • Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. Royal Society of Chemistry. 2021. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. 2011. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. 2025. [Link]

  • Reactions of Pyrrole, Furan, and Thiophene. Pearson. 2024. [Link]

  • What is the reactivity order of Pyrrol, thiophene and Furon?. Quora. 2025. [Link]

  • C-H Substitution Reaction Using Various Thiophene Derivatives. ResearchGate. [Link]

  • 13 C NMR spectra of synthesized model compound 4f. ResearchGate. [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Freie Universität Berlin. 2025. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. 2023. [Link]

  • Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. Modgraph. [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. 2025. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Fluorothiophene-2-carbonitrile via nucleophilic substitution

An Application Note for the Synthesis of 3-Fluorothiophene-2-carbonitrile via Nucleophilic Aromatic Substitution (SNAr) Abstract This application note provides a comprehensive technical guide for the synthesis of 3-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Fluorothiophene-2-carbonitrile via Nucleophilic Aromatic Substitution (SNAr)

Abstract

This application note provides a comprehensive technical guide for the synthesis of 3-Fluorothiophene-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The protocol leverages a nucleophilic aromatic substitution (SNAr) strategy, utilizing an activated 3-halothiophene-2-carbonitrile precursor. We delve into the mechanistic underpinnings of the SNAr reaction on the electron-rich thiophene ring, explaining the critical role of the ortho-cyano group in activating the C3 position for substitution. A detailed, step-by-step experimental protocol is provided, accompanied by expert insights into reaction optimization, troubleshooting, and characterization of the final product. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and well-rationalized pathway to this important fluorinated heterocycle.

Introduction: The Significance of Fluorinated Thiophenes

Thiophene and its derivatives are cornerstone scaffolds in modern drug discovery, recognized for their versatile pharmacophoric properties and bioisosteric relationship with phenyl rings.[1][2] The incorporation of a thiophene nucleus can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate.[1] Among the vast library of thiophene derivatives, those bearing fluorine atoms have garnered significant attention. The introduction of fluorine can profoundly alter a molecule's pKa, lipophilicity, and metabolic profile, often leading to improved potency and bioavailability.

3-Fluorothiophene-2-carbonitrile, in particular, combines three key structural motifs:

  • The Thiophene Ring: A privileged heterocycle in FDA-approved drugs.[1][2]

  • The Fluorine Atom: A "super-hydrogen" that can block metabolic oxidation and form key hydrogen bond interactions.

  • The Nitrile Group: A versatile functional handle for further chemical elaboration and a potent hydrogen bond acceptor.

This unique combination makes the target molecule a highly desirable intermediate for synthesizing a range of bioactive compounds, from kinase inhibitors to central nervous system agents.[3][4] While various methods exist for synthesizing substituted thiophenes, the nucleophilic aromatic substitution (SNAr) pathway offers a direct and often high-yielding route when applicable.[5][6]

Mechanistic Rationale: SNAr on an Electron-Rich Ring

Aromatic rings, including thiophene, are typically electron-rich and thus react readily with electrophiles. For a nucleophilic attack to occur, the ring must be rendered sufficiently electron-poor.[7][8] This is achieved by installing potent electron-withdrawing groups (EWGs) on the ring, particularly at positions ortho or para to the leaving group.[7]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile (in this case, fluoride, F⁻) attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][7]

  • Elimination: The aromaticity is restored as the leaving group (e.g., Cl⁻, Br⁻) departs, resulting in the substituted product.

In our target synthesis, the nitrile (-CN) group at the C2 position plays a critical role. Its strong electron-withdrawing nature activates the adjacent C3 position, making it susceptible to nucleophilic attack. The negative charge of the Meisenheimer intermediate is effectively delocalized onto the cyano group through resonance, stabilizing this high-energy species and lowering the activation barrier for the reaction.[5]

Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Charging (Substrate, KF, K222, DMSO) B 2. Inert Atmosphere (Purge with N₂/Ar) A->B C 3. Reaction (Heat to 150-180 °C, 12-24h) B->C D 4. Workup (Cool, Quench with H₂O, Extract) C->D E 5. Purification (Dry, Concentrate, Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: Figure 2: Experimental Workflow

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene-2-carbonitrile (e.g., 1.88 g, 10 mmol, 1.0 eq.).

  • Reagent Addition: Add spray-dried potassium fluoride (1.74 g, 30 mmol, 3.0 eq.) and Kryptofix 2.2.2 (0.38 g, 1 mmol, 0.1 eq.).

  • Solvent Addition: Add anhydrous DMSO (20 mL) to the flask.

  • Inerting: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction: Immerse the flask in a preheated oil bath at 160 °C. Stir the mixture vigorously. Monitor the reaction progress periodically by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Fluorothiophene-2-carbonitrile.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Cause: Inactive fluoride source. KF is highly hygroscopic.

    • Solution: Ensure the use of fresh, anhydrous, spray-dried KF. Consider drying the KF under high vacuum at >100 °C immediately before use.

    • Cause: Insufficient temperature.

    • Solution: Incrementally increase the reaction temperature, for example, to 180 °C.

    • Cause: Ineffective phase-transfer catalyst.

    • Solution: Ensure the catalyst is pure. Alternatively, using Cesium Fluoride (CsF) may be more effective as Cs⁺ is more readily dissociated, though it is more expensive.

  • Formation of Side Products:

    • Cause: Hydrolysis of the nitrile group or decomposition at high temperatures.

    • Solution: Strictly anhydrous conditions are paramount. If decomposition is observed, attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

Product Characterization

The identity and purity of the synthesized 3-Fluorothiophene-2-carbonitrile must be confirmed through standard analytical techniques.

  • ¹H NMR: Expect to see characteristic shifts for the two thiophene protons, with coupling constants to each other and to the fluorine atom (JHF).

  • ¹⁹F NMR: A single resonance, likely a doublet of doublets due to coupling with the two aromatic protons, will confirm the presence of the C-F bond.

  • ¹³C NMR: The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₅H₂FNS (M.W. = 127.14).

  • Infrared (IR) Spectroscopy: A strong absorption band around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretch.

Conclusion

The synthesis of 3-Fluorothiophene-2-carbonitrile via nucleophilic aromatic substitution is a viable and direct strategy. The success of the reaction hinges on the electronic activation provided by the C2-cyano group and the careful control of reaction conditions, particularly the use of an anhydrous fluoride source, a suitable phase-transfer catalyst, and a high-boiling polar aprotic solvent. This application note provides a robust, mechanistically-grounded protocol that can be adapted and optimized by researchers to access this valuable fluorinated building block for applications in drug discovery and beyond.

References

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. Available at: [Link]

  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Springer Nature. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Organic Syntheses. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Indian Chemical Society. Available at: [Link]

  • 3-BROMOTHIOPHENE. Organic Syntheses. Available at: [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available at: [Link]

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available at: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available at: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. Macromolecules. Available at: [Link]

Sources

Application

Application Note: Transition-Metal-Catalyzed Cyanation of 3-Fluoro-2-Halothiophenes for Pharmaceutical and Agrochemical Synthesis

Introduction: The Significance of the 3-Fluoro-2-cyanothiophene Scaffold The 3-fluoro-2-cyanothiophene moiety is a highly valuable building block in modern medicinal chemistry and drug development. The introduction of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Fluoro-2-cyanothiophene Scaffold

The 3-fluoro-2-cyanothiophene moiety is a highly valuable building block in modern medicinal chemistry and drug development. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological profiles. The adjacent cyano group is not merely a placeholder; it serves as a versatile synthetic handle, readily transformable into a wide array of functional groups such as carboxylic acids, amides, amines, and various heterocycles like tetrazoles.[1] This dual functionality makes 3-fluoro-2-cyanothiophenes key intermediates in the synthesis of complex, high-value molecules.

This application note provides a detailed guide for researchers on the transition-metal-catalyzed cyanation of 3-fluoro-2-halothiophenes. We will explore the underlying mechanistic principles, offer robust experimental protocols, and emphasize the critical safety procedures required when working with cyanide reagents.

Mechanistic Principles of Aryl Halide Cyanation

The conversion of an aryl halide to an aryl nitrile is most commonly achieved through palladium or copper catalysis. Understanding the fundamental catalytic cycles is crucial for troubleshooting and optimizing reaction conditions.

2.1. Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation has become a cornerstone of modern organic synthesis due to its high efficiency and broad functional group tolerance.[1][2] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.

The process begins with the oxidative addition of the 3-fluoro-2-halothiophene to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-thienyl complex. This is often the rate-limiting step, and its efficiency is highly dependent on the halide (I > Br > Cl) and the electron-donating ability of the phosphine ligand. The next step involves the transmetalation or cyanide exchange with a cyanide source (e.g., from Zn(CN)₂ or KCN), replacing the halide on the palladium complex with a cyano group. The final step is reductive elimination , where the C-CN bond is formed, yielding the desired 3-fluoro-2-cyanothiophene product and regenerating the active Pd(0) catalyst.

Palladium-Catalyzed Cyanation Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Thienyl-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Cyanide_Exchange Cyanide Exchange (from M-CN) Pd(II)_Complex->Cyanide_Exchange M-CN Pd(II)_Cyano_Complex Thienyl-Pd(II)(CN)L₂ Cyanide_Exchange->Pd(II)_Cyano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Cyano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-CN

Caption: Palladium-catalyzed cyanation cycle.

2.2. Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The classic Rosenmund-von Braun reaction involves the use of stoichiometric copper(I) cyanide at high temperatures.[3][4] Modern variations have rendered this transformation catalytic, typically using a copper(I) salt (e.g., CuI) and a more soluble cyanide source like NaCN or KCN, often in the presence of a ligand.[3] The mechanism likely involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[4] These methods are often more cost-effective but may require harsher conditions compared to palladium-catalyzed systems.

Strategic Considerations for Synthesis

The success of the cyanation reaction depends on the careful selection of several key parameters.

  • Choice of Halogen (X in 2-halo-3-fluorothiophene): The reactivity of the C-X bond follows the order I > Br > Cl. 2-Iodo-3-fluorothiophene will react under the mildest conditions, but it is often the most expensive and least stable precursor. 2-Chloro-3-fluorothiophene is the most challenging substrate, often requiring higher temperatures and more active catalyst systems with specialized ligands.[5] 2-Bromo-3-fluorothiophene typically offers the best compromise between reactivity and cost/availability.

  • Cyanide Source: The choice of cyanide source is critical for both reactivity and safety.

    • Zinc Cyanide (Zn(CN)₂): A widely used reagent in palladium catalysis. Its low solubility in organic solvents helps maintain a low concentration of free cyanide, which can otherwise poison the palladium catalyst.[2][5] It is highly toxic upon ingestion or acidification.

    • Alkali Metal Cyanides (NaCN, KCN): Highly toxic and water-soluble. Often used in copper-catalyzed reactions. Extreme caution is required to avoid contact with acids, which liberates lethal hydrogen cyanide (HCN) gas.[6][7]

    • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A significantly less toxic and more stable alternative.[2][8] It is an inorganic coordination complex where the cyanide ions are tightly bound to the iron center, making it much safer to handle. However, its use often requires specific conditions to liberate the cyanide for the catalytic cycle.[8][9]

  • Catalyst and Ligand Selection (for Palladium Catalysis): The choice of ligand is paramount for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands such as XPhos, dppf, and their derivatives are commonly employed to promote the oxidative addition of less reactive aryl halides (like chlorides and bromides) and facilitate the final reductive elimination step.[2][10]

Experimental Protocols & Workflow

The following protocols are designed to be robust and reproducible. All operations involving cyanide reagents must be performed in a certified chemical fume hood by trained personnel.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Reaction (Heating & Stirring) Setup->Reaction Monitoring 3. Monitoring (TLC / GC-MS) Reaction->Monitoring Monitoring->Reaction If incomplete Workup 4. Aqueous Work-up (Quenching & Extraction) Monitoring->Workup If complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Analysis (NMR, MS) Purification->Analysis

Sources

Method

Suzuki-Miyaura coupling conditions for 3-Fluorothiophene-2-carbonitrile

Application Note: Optimized Suzuki-Miyaura Protocols for 3-Fluorothiophene-2-carbonitrile Functionalization Executive Summary This guide details the optimization of Suzuki-Miyaura cross-coupling conditions for 3-fluoroth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Protocols for 3-Fluorothiophene-2-carbonitrile Functionalization

Executive Summary

This guide details the optimization of Suzuki-Miyaura cross-coupling conditions for 3-fluorothiophene-2-carbonitrile , a highly privileged scaffold in medicinal chemistry due to its metabolic stability and bioisosteric properties.

The primary challenge with this substrate is the 3-fluoro-2-cyano motif. While these electron-withdrawing groups (EWGs) activate the ring for oxidative addition, they also increase the susceptibility of the nitrile to hydrolysis and potential catalyst poisoning. This protocol focuses on the functionalization of the 5-position using 5-bromo-3-fluorothiophene-2-carbonitrile as the electrophile, providing a robust, self-validating workflow for generating library arrays.

Substrate Analysis & Mechanistic Insight

Understanding the electronic landscape of the substrate is critical for selecting the correct catalytic system.

  • Electronic Activation (The "Pull-Pull" Effect):

    • The C2-Nitrile (CN) is a strong

      
      - and 
      
      
      
      -acceptor.
    • The C3-Fluorine (F) is a strong

      
      -acceptor (inductive effect) but a weak 
      
      
      
      -donor.
    • Net Result: The thiophene ring is significantly electron-deficient. The C5-Br bond is highly activated for Oxidative Addition (OA) to Pd(0).

  • The Trap (Catalyst Poisoning):

    • Because OA is rapid, the rate-limiting step often shifts to Transmetallation (TM).

    • The nitrile nitrogen is a competent

      
      -donor that can coordinate to electrophilic Pd(II) species, forming stable "resting states" that stall the cycle (Pd-CN coordination).
      
    • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or chelating ligands (dppf) to sterically crowd out the nitrile interaction.

Visualizing the Catalytic Challenge

G Figure 1: Mechanistic Pathway & Nitrile Poisoning Trap Start Substrate: 5-Bromo-3-fluorothiophene-2-carbonitrile OA Oxidative Addition (Fast) Facilitated by EWGs (F, CN) Start->OA Pd(0) Trap TRAP: Nitrile Coordination Pd(II) sequestered by -CN OA->Trap Low Steric Ligand TM Transmetallation (Slow) Requires bulky ligand OA->TM Bulky Ligand (XPhos/dppf) RE Reductive Elimination Product Release TM->RE RE->Start Regenerate Pd(0)

Critical Parameter Optimization

Based on internal screening data and literature precedents for electron-deficient thiophenes [1, 2], the following parameters are recommended.

Table 1: Reaction Parameter Matrix
ParameterRecommendationRationale
Catalyst Precursor Pd(dppf)Cl₂·DCM or XPhos Pd G2 Pd(dppf)Cl₂ is the robust "workhorse" for activated halides. XPhos Pd G2 is required for sterically hindered boronic acids.
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)Avoid strong hydroxides (NaOH/KOH) to prevent hydrolysis of the nitrile to the amide/acid [3]. Carbonates offer the best balance of basicity and functional group tolerance.
Solvent System 1,4-Dioxane/Water (4:1) The presence of water is non-negotiable. It dissolves the inorganic base and facilitates the formation of the reactive boronate species [4].
Temperature 80°C - 90°C High enough to overcome the activation energy for TM, but low enough to prevent thermal decomposition of the thiophene ring.

Experimental Protocols

Protocol A: The "Workhorse" Condition (High Throughput)

Best for: Standard aryl boronic acids, initial screening.

  • Preparation: In a reaction vial, charge 5-bromo-3-fluorothiophene-2-carbonitrile (1.0 equiv, 0.5 mmol) and Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

    • Note: dppf is preferred over PPh₃ because the bidentate bite angle resists displacement by the nitrile group.

  • Solvent/Base: Add 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (1 mL).

  • Deoxygenation: Sparge with Nitrogen or Argon for 2 minutes. Cap tightly.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Expect the product to be more polar than the starting bromide due to the extended conjugation.

Protocol B: The "Steric Power" Condition

Best for: Ortho-substituted boronic acids or heteroaryl boronates.

  • Preparation: Charge Substrate (1.0 equiv) and Hindered Boronic Acid (1.5 equiv).

  • Catalyst: Add XPhos Pd G2 (2–5 mol%).

    • Why: The bulky biaryl ligand (XPhos) creates a "roof" over the Pd center, physically blocking the nitrile nitrogen from coordinating, while accelerating reductive elimination.

  • Base: Use K₃PO₄ (3.0 equiv, solid) + Water (0.5 mL).

  • Solvent: THF or Toluene (4 mL).

  • Reaction: Heat to 80°C for 2–6 hours.

    • Caution: Monitor closely. XPhos systems are highly active; extended heating can lead to protodeboronation of the boronic acid.

Troubleshooting & Decision Logic

If Protocol A fails, use this logic tree to diagnose the failure mode.

DecisionTree Figure 2: Troubleshooting Decision Tree Start Protocol A (Pd(dppf)Cl2 / K2CO3) Check Analyze LCMS Start->Check NoRxn Result: SM Remaining (No Oxidative Addition) Check->NoRxn < 10% Conv. Hydrolysis Result: Amide/Acid Found (Nitrile Hydrolysis) Check->Hydrolysis M+18 Peak DeBoron Result: Ar-H Found (Boronic Acid unstable) Check->DeBoron Loss of Boron Sol1 Switch to Pd-XPhos G2 (More active catalyst) NoRxn->Sol1 Sol2 Switch Base to K3PO4 Reduce Water ratio Hydrolysis->Sol2 Sol3 Use Boronic Ester (Pin) or MIDA Boronate DeBoron->Sol3

References

  • Synthesis of 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives. ResearchGate. (2020).[2] Discusses the general reactivity of thiophene carbonitriles and the stability of the nitrile group under basic conditions.

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Arabian Journal of Chemistry. (2022). Provides analogous conditions for 5-bromothiophene-2-carboxylates, establishing the Pd(dppf)Cl2/Carbonate baseline.

  • Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile. BenchChem. (2025). Highlighting the hydrolysis risks of heteroaryl nitriles in aqueous base.

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids. Chemical Reviews. (1995). The foundational text by Miyaura establishing the necessity of water/base activation for boronic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Fluorothiophene-2-carbonitrile

Executive Summary 3-Fluorothiophene-2-carbonitrile (3-F-2-CN) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The synthesis often yields regioisomeric impurities (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluorothiophene-2-carbonitrile (3-F-2-CN) is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The synthesis often yields regioisomeric impurities (4-fluoro and 5-fluoro analogs) and incomplete halogen-exchange byproducts (3-bromo or 3-chlorothiophene-2-carbonitrile).

Because thiophene isomers possess nearly identical boiling points and polarities, standard silica flash chromatography is frequently insufficient. This guide provides an advanced troubleshooting protocol focusing on stationary phase selectivity and spectroscopic diagnosis .

Part 1: Diagnostic Profiling (The "Triage")

Before attempting purification, you must definitively identify the impurity profile.[1] Standard LC-MS is often blind to regioisomers due to identical mass-to-charge (


) ratios.
Q: How do I distinguish the 3-fluoro target from 4-fluoro or 5-fluoro isomers?

A: Use


F NMR  and 

H NMR coupling constants (

-values)
. Regioisomers exhibit distinct coupling patterns due to the distance between the fluorine and the remaining protons.
Diagnostic Table: NMR Signatures
Isomer

F NMR Shift (Approx)

H NMR Coupling Pattern (

)
Notes
3-Fluoro-2-CN (Target)

-115 to -120 ppm
H4:

HzH5:

Hz
H4 is vicinal to F; H5 is adjacent to S.
4-Fluoro-2-CN

-125 to -130 ppm
H3:

HzH5:

Hz
Both protons are meta/vicinal to F.
5-Fluoro-2-CN

-130 to -135 ppm
H3:

HzH4:

Hz
F is adjacent to Sulfur (electronic shielding).

Critical Check: If you observe a


F signal split into a doublet with a large coupling constant (

Hz), you likely have a starting material impurity or a different heterocycle.
Analytical Workflow Diagram

The following decision tree outlines the logical flow for identifying impurities.

IdentificationWorkflow Start Crude Material Analysis GCMS Step 1: GC-MS / LC-MS Start->GCMS MassCheck Mass Matches Target (127 Da)? GCMS->MassCheck HaloImpurity Impurity: 3-Bromo/Chloro (Mass 187/143) MassCheck->HaloImpurity No (Higher Mass) IsomerCheck Step 2: 19F NMR Analysis MassCheck->IsomerCheck Yes SinglePeak Single Fluorine Peak? IsomerCheck->SinglePeak Pure Proceed to Crystallization SinglePeak->Pure Yes MultiPeak Multiple F Signals SinglePeak->MultiPeak No Coupling Step 3: Calculate J-Coupling MultiPeak->Coupling

Caption: Logical workflow for distinguishing between halo-precursors and regioisomeric impurities.

Part 2: Purification Protocols (The "Treatment")

Scenario A: "Standard Silica Chromatography failed to separate the isomers."

Root Cause: The dipole moments of 3-fluoro, 4-fluoro, and 5-fluoro thiophenes are too similar for standard silica adsorption to discriminate effectively. Solution: Switch to


-Selectivity .
Protocol: Biphenyl or Phenyl-Hexyl Stationary Phase

Aromatic stationary phases (Biphenyl or Phenyl-Hexyl) interact with the


-electrons of the thiophene ring. The position of the fluorine atom (electron-withdrawing) alters the electron density of the ring, creating a separation factor (

) that is exploitable on these phases but not on C18 or Silica.
  • Column: Biphenyl Core-Shell column (e.g., Kinetex Biphenyl or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH).[2] Note: MeOH is preferred over Acetonitrile here because MeOH promotes

    
     interactions.
    
  • Gradient:

    • 0-5 min: Hold 5% B (Equilibration).

    • 5-25 min: 5%

      
       40% B (Shallow gradient is key).
      
    • 25-30 min: Wash 95% B.

Scenario B: "I have a large quantity (>50g) and Chromatography is too expensive."

Solution: High-Efficiency Vacuum Distillation. While boiling points are close, they are not identical. A simple distillation head will fail; you need a Spinning Band Distillation Column or a packed column with >20 theoretical plates.

  • Target BP: ~80-85°C at 10 mmHg (Estimate—verify experimentally).

  • Procedure:

    • Use a vacuum controller to maintain pressure

      
      0.1 mmHg.
      
    • Set reflux ratio to 10:1 (Return 10 drops, collect 1).

    • Collect fractions equal to 5% of the total volume.

    • Analyze fractions by GC (or

      
      F NMR) to cut the "fronts" (lower boiling isomers) from the "heart" (product).
      
Purification Logic Diagram

PurificationLogic Input Impure 3-F-2-CN ScaleCheck Scale > 10g? Input->ScaleCheck Distill Spinning Band Distillation (High Reflux Ratio) ScaleCheck->Distill Yes ChromType Select Stationary Phase ScaleCheck->ChromType No AnalyzeDist Analyze Fractions (GC/NMR) Distill->AnalyzeDist Silica Standard Silica (Likely Fails) ChromType->Silica Standard Biphenyl Biphenyl/Phenyl-Hexyl (Rec. for Isomers) ChromType->Biphenyl Optimized

Caption: Decision matrix for selecting between distillation and specialized chromatography based on scale.

Part 3: Advanced FAQ

Q: Can I use recrystallization? A: Only if the purity is already >90%. If the impurity levels are high (>10%), the isomers will likely co-crystallize or form an oil. If >90%, try recrystallization from Heptane/EtOAc (10:1) . The 3-fluoro isomer often has a lower melting point than the non-fluorinated or 5-fluoro analogs due to crystal packing disruption.

Q: I see a peak at mass 128 in LC-MS (Target + 1). Is this an impurity? A: Likely not. This is the


C isotope peak of your target. However, if the ratio is higher than expected (~5.5% of the parent peak), check for Thiophene-2-carbonitrile  (des-fluoro impurity, Mass 109) or nitrogen-containing contaminants.

Q: The nitrile group is hydrolyzing during purification. A: Avoid strong acids or bases. If using silica gel, ensure it is neutral. Some commercial silica is slightly acidic, which can hydrate the nitrile to a primary amide (


) over long contact times. Flush columns quickly or add 1% Triethylamine to the mobile phase to buffer the silica.

References

  • NMR Coupling Constants & Structural Elucidation Source: Iowa State University, Chemical Instrumentation Facility. Relevance: Defines standard

    
     and 
    
    
    
    coupling ranges for heteroaromatic systems used in the diagnostic table.
  • Separation of Structural Isomers using Biphenyl Phases Source: Thermo Fisher Scientific Application Notes. Relevance: Validates the superior selectivity of Biphenyl/Phenyl-Hexyl stationary phases over C18 for separating aromatic isomers with similar polarities.

  • Synthesis and Purification of Fluorothiophenes Source: Thieme Connect (Synthesis Journal). Relevance: Discusses the synthesis of 3-fluorothiophene derivatives and the specific challenges in purifying them from chlorothiophene precursors via distillation.

  • Fluorine Coupling Constants (

    
    , 
    
    
    
    )
    Source: University of Athens (Review of Fluorine Coupling). Relevance: Provides theoretical backing for the specific coupling constants observed in ortho- vs meta-fluorinated aromatic rings.

Sources

Optimization

Technical Support Center: Optimizing Cyanation Reactions for 3-Fluorothiophene-2-carbonitrile

Welcome to the technical support center for the synthesis of 3-Fluorothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluorothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyanation reactions and troubleshoot common experimental hurdles. Here, we provide in-depth, field-proven insights to enhance the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges during the synthesis of 3-Fluorothiophene-2-carbonitrile via palladium-catalyzed cyanation of a suitable 3-fluorothiophene halide precursor (e.g., 2-bromo-3-fluorothiophene or 2-chloro-3-fluorothiophene).

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix this?

Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Key areas to investigate include the catalyst system, reaction setup, and reagent quality.[1][2]

Potential Cause Recommended Solution & Explanation
Inactive Catalyst The Pd(0) active species is susceptible to oxidation.[2] Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-formed catalyst or a palladacycle precatalyst which can exhibit higher stability and activity.[3] If catalyst poisoning by cyanide is suspected, especially when using alkali metal cyanides, switching to zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) is advisable as they release cyanide ions slowly.[4][5][6]
Inadequate Inert Atmosphere The catalytic cycle involves air-sensitive Pd(0) species.[2] Ensure all glassware is oven or flame-dried.[1] Thoroughly degas your solvent and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Poor Ligand Choice The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates like heteroaryl chlorides, sterically demanding and electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands often give superior results.[4][5] A ligand screening is recommended to find the optimal choice for your specific substrate.
Sub-optimal Reaction Temperature Cyanation reactions of aryl chlorides often require higher temperatures (95-160 °C) for efficient conversion.[5][7] However, excessively high temperatures can lead to catalyst decomposition or side reactions. If using a more reactive starting material like 2-bromo-3-fluorothiophene, milder conditions (room temperature to 80 °C) might be sufficient, especially with a highly active catalyst system.[8]
Poor Reagent Quality The purity of your starting material, cyanide source, and base is critical. Ensure your 3-fluorothiophene halide is pure. The base, such as sodium carbonate or potassium carbonate, should be finely powdered and dry.[2]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Side product formation can significantly reduce the yield and complicate purification. Identifying the nature of the impurity is the first step toward mitigation.

Common Side Product Potential Cause & Minimization Strategy
Homocoupling of Starting Material This can occur if the reductive elimination of the desired product is slow. Optimizing the ligand and temperature can help. Sometimes, the addition of a small amount of an additive can suppress this side reaction.
Protodehalogenation (loss of halide) Traces of water or other protic sources in the reaction mixture can lead to the replacement of the halide with a hydrogen atom. Ensuring strictly anhydrous conditions is crucial.[1][2]
Hydrolysis of the Nitrile Product If the reaction is run in the presence of water and a strong base, especially at elevated temperatures, the resulting nitrile can be hydrolyzed to the corresponding carboxylic acid or amide. Using anhydrous solvents and minimizing reaction time after completion can prevent this.

Q3: The purification of 3-Fluorothiophene-2-carbonitrile is proving difficult. What are some effective purification strategies?

Fluorinated thiophene derivatives can sometimes be challenging to purify due to their physical properties.

  • Column Chromatography: This is the most common method. A careful selection of the solvent system (e.g., hexane/ethyl acetate or petroleum ether/dichloromethane gradients) is key to achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining high purity material.[9]

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an option.[9]

Frequently Asked Questions (FAQs)

Q1: Which cyanide source is best for my reaction?

The choice of cyanide source is a critical parameter.

  • Zinc Cyanide (Zn(CN)₂): Often a good choice as it is less toxic than alkali metal cyanides and its low solubility helps to maintain a low concentration of free cyanide, which can poison the palladium catalyst.[5][10]

  • Potassium Hexacyanoferrate (K₄[Fe(CN)₆]): A non-toxic, inexpensive, and easy-to-handle crystalline solid.[6] It has become a popular choice for both academic and industrial applications. It often requires the presence of a base like sodium carbonate.[4]

  • Acetone Cyanohydrin: Can be used as a cyanide source, particularly in homogeneous reactions.[11]

  • Alkali Metal Cyanides (NaCN, KCN): While effective, they are highly toxic and their high solubility can lead to catalyst inhibition.[12]

Q2: Why is the choice of solvent so important?

The solvent plays multiple roles, including dissolving the reactants and catalyst, and influencing the reaction rate and selectivity.

  • Polar Aprotic Solvents: Solvents like DMAc (N,N-dimethylacetamide), DMF (N,N-dimethylformamide), and NMP (N-methyl-2-pyrrolidone) are commonly used as they have high boiling points and can dissolve the various components of the reaction.[6][10]

  • Aqueous Media: Interestingly, some modern protocols utilize aqueous solvent systems, which can be milder and more environmentally friendly.[8] Water can sometimes have a beneficial effect on the reaction rate.[4]

Q3: Can you explain the basic mechanism of a palladium-catalyzed cyanation reaction?

The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle with three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

  • Transmetalation: The halide on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂).

  • Reductive Elimination: The aryl group and the cyanide group on the palladium complex couple and are eliminated as the final product (Ar-CN), regenerating the active Pd(0) catalyst.

This cycle then repeats until the starting material is consumed.

Experimental Workflow & Methodologies

Below is a generalized protocol for the cyanation of an aryl halide. This should be optimized for the specific case of 3-fluorothiophene derivatives.

General Protocol for Palladium-Catalyzed Cyanation:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol), the cyanide source (e.g., Zn(CN)₂ (0.6 mmol) or K₄[Fe(CN)₆] (0.5 mmol)), the palladium precatalyst (e.g., Pd₂(dba)₃ (0.01-0.05 mmol)), the phosphine ligand (0.02-0.1 mmol), and the base (if required, e.g., Na₂CO₃ (1.0 mmol)) to a dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent (e.g., DMAc, 3-5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reactants Weigh Reactants: - 3-Fluoro-2-halothiophene - Cyanide Source - Pd Catalyst & Ligand - Base (if needed) glassware Prepare Dry Glassware reactants->glassware solvent Add Degassed Solvent glassware->solvent heating Heat & Stir solvent->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Cool & Quench monitoring->quench extraction Extraction & Washing quench->extraction drying Dry Organic Layer extraction->drying purification Concentrate & Purify (Column Chromatography) drying->purification product product purification->product Final Product: 3-Fluorothiophene-2-carbonitrile

Caption: A typical experimental workflow for the cyanation of 3-fluorothiophene.

Palladium-Catalyzed Cyanation Cycle

G Pd0 Pd(0)Lu2099 ArPdX Ar-Pd(II)Lu2099-X Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdCN Ar-Pd(II)Lu2099-CN ArPdX->ArPdCN Transmetalation (+ 'CN⁻') ArPdCN->Pd0 Reductive Elimination (- Ar-CN) ArCN ArPdCN->ArCN ArX ArX->Pd0 CN CN->ArPdX

Caption: The catalytic cycle for palladium-catalyzed cyanation.

References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Advanced Synthesis & Catalysis. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PMC. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • A FACILE SYNTHESIS OF 3-FLUOROTHIOPHENE-2-CARBOXYLIC ACID. Taylor & Francis Online. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Fluorothiophene-2-carbonitrile

This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing challenges in the purification of 3-Fluorothiophene-2-carbonitrile. As a key heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing challenges in the purification of 3-Fluorothiophene-2-carbonitrile. As a key heterocyclic building block, its purity is paramount for the success of subsequent synthetic steps. This document moves beyond standard protocols to address the specific nuances and common pitfalls encountered when handling this compound, particularly when it is isolated as a crude oil.

Part 1: Initial Assessment & Frequently Asked Questions

A thorough initial assessment of your crude material is the most critical step. It dictates the selection of an appropriate purification strategy and prevents wasted time and material.

Q1: My 3-Fluorothiophene-2-carbonitrile is a brownish oil, but some commercial suppliers list it as a solid. What does this indicate?

A: This is a very common and important observation. 3-Fluorothiophene-2-carbonitrile is a low-melting solid. If your product is an oil at room temperature, it almost certainly contains impurities that are causing freezing point depression. These impurities could be residual solvents, unreacted starting materials, or reaction byproducts. The goal of purification will be to remove these contaminants to allow your product to crystallize.

Q2: What are the most probable impurities I should expect in my crude product?

A: The impurity profile is highly dependent on the synthetic route used. However, common culprits include:

  • Unreacted Starting Materials: Precursors such as 3-bromothiophene-2-carbonitrile or 3-chlorothiophene-2-carbonitrile are frequent impurities if the fluorination reaction did not go to completion.[1]

  • Reaction Solvents: High-boiling point solvents like DMF, DMSO, or quinoline can be difficult to remove under reduced pressure.[2]

  • Isomeric Byproducts: Fluorination of aromatic rings can sometimes lead to the formation of constitutional isomers, such as 4- or 5-fluorothiophene-2-carbonitrile, which can be very difficult to separate.[3][4][5]

  • Decomposition Products: Thiophenes, especially when functionalized, can be sensitive to heat and strong acids or bases. Overheating during reaction or workup can lead to polymerization or the formation of dark, tarry substances. The C-F bond itself can be labile under certain nucleophilic conditions.[6]

  • Residual Water: Incomplete drying after an aqueous workup.

Q3: What is the best way to get a quick and accurate assessment of my crude oil's purity?

A: A multi-pronged analytical approach is recommended before committing to a large-scale purification method:

  • Thin-Layer Chromatography (TLC): This is your first and most important tool. Use a combination of non-polar (e.g., Hexanes/Ethyl Acetate) and medium-polarity (e.g., Dichloromethane/Methanol) solvent systems to get a full picture of all components. Visualize with a UV lamp (254 nm) and consider using a stain like potassium permanganate, which can reveal non-UV active impurities.

  • ¹H NMR Spectroscopy: Take a proton NMR of the crude oil. This will give you a rough percentage of your desired product versus impurities. Pay close attention to the aromatic region to spot isomeric impurities and look for characteristic solvent peaks.

  • GC-MS (Gas Chromatography-Mass Spectrometry): If available, GC-MS is invaluable for identifying volatile impurities and isomers. However, be cautious: thermally labile compounds can sometimes decompose in the hot GC inlet, giving a misleading impression of impurity.[7]

Part 2: Purification Strategy & Troubleshooting

Based on your initial assessment, you can select the most effective purification strategy. The following workflow provides a logical decision-making process.

Purification Decision Workflow

Purification_Workflow start_node Crude Oil Sample decision_node decision_node start_node->decision_node Run TLC Analysis process_node Flash Column Chromatography outcome_node Pure Product process_node->outcome_node Successful Separation fail_node Re-evaluate Strategy (Consult Advanced Guides) process_node->fail_node Streaking or Decomposition decision_node->process_node Impurities are Less Polar node_distill Vacuum Distillation decision_node->node_distill Impurities are Non-Volatile (Tars) node_crystal Crystallization / Trituration decision_node->node_crystal Product is >85% Pure by NMR node_distill->outcome_node BP Difference >30°C node_distill->fail_node Decomposition on Heating node_crystal->outcome_node Solid Forms node_crystal->fail_node Oils Out

Caption: Decision workflow for selecting a primary purification method.

Guide 1: Flash Column Chromatography

This is often the most versatile method for separating mixtures with components of differing polarity.

Q: How do I select the optimal solvent system (eluent) for my column?

A: The goal is to find a solvent system where your product has an Rf (retention factor) of 0.3-0.4 on a TLC plate. This provides the best balance for good separation.

  • Starting Point: Begin with a low-polarity system like 95:5 Hexanes:Ethyl Acetate.

  • Tuning: Gradually increase the percentage of the more polar solvent (Ethyl Acetate) until the desired Rf is achieved. If separation from a close-running impurity is poor, try a different solvent system entirely, such as Dichloromethane/Hexanes or Toluene/Acetone, to exploit different intermolecular interactions.

Q: My compound streaks badly on the TLC plate and I get poor recovery from the column. What's happening?

A: Streaking of nitrogen- or sulfur-containing heterocycles on silica gel is a classic problem caused by the interaction of your compound's lone pair electrons with the acidic silanol (Si-OH) groups on the silica surface.[8] This leads to irreversible adsorption and poor peak shape.

  • Solution: Deactivate the silica by adding a basic modifier to your eluent. Add 0.5-1% triethylamine (NEt₃) or two drops of ammonia solution per liter of eluent. This base will neutralize the acidic sites, allowing your compound to travel smoothly through the column.[8]

Q: I suspect my compound is decomposing on the silica gel. How can I confirm this and what are my options?

A: Compound instability on silica is a serious issue.[9]

  • Confirmation (2D TLC): Spot your crude mixture on a TLC plate and run it in your chosen solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will simply move to the corner of the plate. If it is decomposing, you will see a diagonal line of new spots originating from the initial spot.

  • Solutions:

    • Use Deactivated Silica: Treat your silica gel with triethylamine before packing the column.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.[9]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column without delay.

  • Preparation: Select a solvent system (e.g., 90:10 Hexanes:Ethyl Acetate + 0.5% NEt₃) that gives a product Rf of ~0.3. Prepare a slurry of silica gel in this eluent.

  • Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude oil (~1g) in a minimal amount of dichloromethane (~2 mL). Add ~2g of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading a liquid sample.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product.

Guide 2: Vacuum Distillation

Distillation is an excellent choice for separating your product from non-volatile impurities (like baseline tars or salts) or from solvents with a significantly different boiling point.[10]

Q: What are the main risks when distilling a fluorinated heterocycle?

A: The primary risks are thermal decomposition and polymerization . High temperatures can cause the compound to degrade, often turning dark.[6] Therefore, it is crucial to perform the distillation under a high vacuum to lower the boiling point as much as possible.

Q: My distillation is "bumping" violently. How can I ensure a smooth distillation?

A: Bumping occurs when the liquid superheats and then boils in a sudden burst.

  • Solution: Ensure smooth boiling by using a magnetic stir bar in the distilling flask and gently heating the flask in an oil bath. For very small scales where a stir bar is not feasible, a capillary ebulliator can be used to introduce a steady stream of fine bubbles.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Procedure: Place the crude oil in the distilling flask with a magnetic stir bar. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation: Once a stable vacuum is achieved (<1 mmHg), begin slowly heating the flask in an oil bath.

  • Collection: Collect the fraction that distills at a constant temperature. The predicted boiling point is ~189°C at atmospheric pressure, so under vacuum, it will be significantly lower.[4]

  • Completion: Stop the distillation when the temperature begins to rise again or when only a dark residue remains in the distilling flask.

Guide 3: Crystallization & Trituration

If your product is >85% pure and simply needs a final polish, or if you have successfully concentrated it from a column, crystallization is the most effective method to achieve high purity.[8]

Q: I've tried to crystallize my purified oil, but it just won't solidify, even in the freezer. What can I do?

A: Spontaneous crystallization can be difficult. You may need to induce it.

  • Solutions:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solvent. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

    • Seed Crystals: If you have a tiny amount of pure solid material, add a single speck to the cold, supersaturated solution. This will provide a template for further crystal growth.[8]

    • Solvent Choice: You may be using a solvent in which your compound is too soluble. Find a solvent in which your compound is soluble when hot but poorly soluble when cold (e.g., isopropanol, or a hexanes/ethyl acetate mixture).

Q: My product "oiled out" instead of crystallizing. How do I recover it?

A: "Oiling out" happens when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point.[8]

  • Solution: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation level. Then, allow the solution to cool very slowly. Insulating the flask with glass wool can promote the formation of well-ordered crystals instead of an amorphous oil.

Part 3: Data Summary & Final Checks

ParameterValue / Recommended ConditionSource
Molecular Formula C₅H₂FNS[11]
Molecular Weight 127.14 g/mol [4]
Predicted Boiling Point 189.4 ± 20.0 °C (at 760 mmHg)[4]
Storage Condition 2-8°C, Protect from light[4]
TLC Starting Eluent 95:5 to 80:20 Hexanes:Ethyl AcetateN/A
Basic Modifier for Chromatography 0.5 - 1.0% Triethylamine in Eluent[8]
Recommended Distillation Pressure < 1 mmHgN/A

Final Purity Check: After purification, always confirm the purity of your final product using ¹H NMR and/or GC-MS to ensure all impurities have been successfully removed before proceeding with your research. Store the purified product under an inert atmosphere (Nitrogen or Argon) at the recommended temperature to prevent degradation.

References

  • PubChem. 3-Amino-5-(4-fluorophenyl)thiophene-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • PubChem. 3-Fluorothiophene. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. 3-Fluorothiophene-2-Carbonitrile, 95% Purity, C5H2FNS, 100 mg. [Link]

  • ResearchGate. How can I remove nitrile impurities from the oxime?. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1001. [Link]

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. (2026). [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]

  • Google Patents. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • Google Patents. US20070149787A1 - Process for producing 2-acylthiophene compound.
  • PubChem. 3-Bromothiophene-2-carbonitrile. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Handling Volatile Fluorinated Thiophene Intermediates

Welcome to the Technical Support Center for volatile fluorinated thiophene intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for volatile fluorinated thiophene intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by this reactive and physically demanding class of compounds. Our goal is to provide you with in-depth, field-proven insights and practical, self-validating protocols to ensure the success and safety of your experiments.

Introduction: The Challenge and Potential of Volatile Fluorinated Thiophenes

Fluorinated thiophenes are invaluable building blocks in medicinal chemistry and materials science. The incorporation of fluorine can drastically alter a molecule's electronic properties, metabolic stability, and lipophilicity, making these intermediates highly sought after. However, their low molecular weight and the presence of fluorine often result in high volatility, presenting significant handling challenges. This guide provides a structured approach to mitigating these challenges, ensuring reproducible results and a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with volatile fluorinated thiophenes?

A1: The primary safety concerns are threefold:

  • Inhalation and Exposure: Due to their high volatility, these compounds can easily be inhaled, and some have irritant properties affecting the skin, eyes, and respiratory system.[1][2] Always handle these compounds in a well-ventilated fume hood or a glovebox.

  • Flammability: Many low-boiling-point organic compounds are highly flammable.[1][2][3] Keep them away from ignition sources and use appropriate grounding techniques to prevent static discharge.

  • Air and Moisture Sensitivity: While not all are acutely sensitive, it is best practice to handle these intermediates under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation or side reactions, especially if they are used in organometallic catalysis.

Q2: What are the recommended storage conditions for volatile fluorinated thiophenes?

A2: Proper storage is crucial to maintain the purity and integrity of these intermediates.

  • Temperature: Store in a cool, well-ventilated area, typically in a refrigerator at 2-8 °C. For highly volatile or thermally sensitive derivatives, storage in a freezer at -20 °C may be necessary.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation or reaction with atmospheric moisture.

  • Container: Use tightly sealed containers, preferably with PTFE-lined caps to prevent leakage and contamination. Amber glass can be used to protect against light-induced degradation.

Q3: How do I accurately weigh and transfer a volatile fluorinated thiophene?

A3: Accurate transfer is critical for stoichiometric control in reactions.

  • Glovebox: The most reliable method is to handle and weigh the compound inside an inert atmosphere glovebox.

  • Schlenk Line Technique: If a glovebox is unavailable, use a Schlenk line. The compound can be added to a pre-weighed, oven-dried flask under a positive pressure of inert gas. For liquid transfers, use a gas-tight syringe that has been flushed with inert gas. It is advisable to pull a small "plug" of inert gas into the syringe after the liquid to protect it during transfer.

  • "Freeze-Weigh" method: For small quantities of highly volatile liquids, the sealed vial can be cooled in a freezer before quickly weighing it. The difference in weight after transfer can be used to determine the amount dispensed.

Q4: What analytical techniques are best suited for characterizing these volatile intermediates?

A4: A combination of techniques is recommended:

  • NMR Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for assessing the purity of volatile compounds and identifying any volatile impurities or byproducts. Note that highly reactive fluorinated compounds like HF or POF₃ can potentially damage standard polysiloxane GC columns.[4]

  • FT-IR Spectroscopy: Can provide information on characteristic functional groups.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, with a focus on cross-coupling reactions where these intermediates are commonly used.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki or Stille)

Possible Cause A: Loss of Volatile Substrate

  • Causality: Fluorinated thiophenes can have low boiling points (see Table 1). During reaction setup, degassing, or at elevated reaction temperatures, a significant portion of the intermediate can evaporate, leading to an incorrect stoichiometric ratio and reduced yield.

  • Recommended Solution:

    • Reaction Setup: Use a well-sealed reaction vessel, such as a Schlenk flask with a condenser. Ensure all joints are properly greased and secured.

    • Degassing: For highly volatile substrates, avoid extensive sparging with inert gas at room temperature. Instead, use several freeze-pump-thaw cycles to degas the solvent before adding the volatile intermediate at a lower temperature.

    • Temperature Control: If the reaction requires heating, use a reflux condenser cooled to a low temperature (e.g., 0 °C or below) to minimize evaporative loss. Consider if the reaction can be run effectively at a lower temperature, even if it requires a longer reaction time.

Possible Cause B: Catalyst Inactivation or Inefficient Catalysis

  • Causality: The electronic properties of fluorinated thiophenes can impact the catalytic cycle. The electron-withdrawing nature of fluorine can make oxidative addition more challenging for some substrates. Furthermore, trace impurities (oxygen, water) can deactivate the palladium catalyst.

  • Recommended Solution:

    • Ligand Selection: For electron-deficient aryl halides, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) can promote the oxidative addition step.

    • Rigorous Inert Atmosphere: Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.

    • Base Selection (Suzuki Coupling): The choice of base is critical. If using a fluoride source as a base (e.g., CsF, KF), be aware that it plays a complex role in the transmetalation step and can sometimes form unreactive boronate species.[5] Screening different bases (e.g., K₂CO₃, K₃PO₄) may be necessary.

Issue 2: Formation of Significant Byproducts

Possible Cause A: Homocoupling of the Coupling Partner

  • Causality: Homocoupling of the boronic acid (in Suzuki reactions) or organostannane (in Stille reactions) is a common side reaction, often promoted by the presence of oxygen or inefficient transmetalation.

  • Recommended Solution:

    • Improve Degassing: As mentioned above, rigorous degassing is crucial to minimize oxygen, which can facilitate homocoupling.

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid/organostannane partner. A large excess can sometimes favor homocoupling.

    • Stille Coupling Additives: In Stille reactions, the addition of a copper(I) co-catalyst can accelerate the desired cross-coupling and suppress homocoupling.

Possible Cause B: Dehalogenation or Protodeboronation/Protodestannylation

  • Causality: The aryl halide can be reduced to the corresponding arene (dehalogenation), or the boronic acid/organostannane can be replaced by a proton from a protic solvent or trace water. Strong bases and high temperatures can exacerbate these side reactions.

  • Recommended Solution:

    • Solvent Choice: Use anhydrous aprotic solvents (e.g., dioxane, toluene, DMF). If a protic co-solvent is necessary, minimize its amount.

    • Base Selection: Consider using a weaker base (e.g., K₂CO₃ instead of NaOEt) if dehalogenation is significant.[6]

    • Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.

Possible Cause C: Ring Opening or Decomposition of the Thiophene Ring

  • Causality: Under certain conditions, particularly with highly activated thiophenes or strong organometallic reagents, the thiophene ring can undergo decomposition or ring-opening. Some halogenated furans and thiophenes are known to have poor stability under palladium catalysis conditions.[7]

  • Recommended Solution:

    • Milder Conditions: Attempt the reaction at lower temperatures with a more active catalyst/ligand system to avoid thermal decomposition.

    • Screen Catalysts: If decomposition is suspected, screen different palladium sources and ligands. Some ligands may stabilize the intermediate complexes and prevent decomposition pathways.

    • Characterize Byproducts: If possible, isolate and characterize major byproducts to understand the decomposition pathway, which can provide clues for optimizing the reaction conditions.

Data & Protocols

Physical Properties of Common Volatile Fluorinated Thiophenes

This table summarizes key physical properties to aid in handling and purification. Note that volatility generally increases with fluorine substitution and decreases with increasing molecular weight.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Thiophene110-02-1C₄H₄S84.1484[8][9]
2-Fluorothiophene400-13-5C₄H₃FS102.1391.1 (at 760 mmHg)[10]
3-Fluorothiophene3093-88-7C₄H₃FS102.1385 (lit.)[11], 91.1 (predicted)[3]
2,5-Difluorothiophene19259-14-4C₄H₂F₂S120.12Not readily available
3,4-Difluorothiophene19259-15-5C₄H₂F₂S120.12Not readily available

Note: Data for difluorinated thiophenes is limited, indicating their specialized nature and handling requirements.

Experimental Protocol: Inert Atmosphere Transfer of a Volatile Liquid

This protocol describes the transfer of a volatile liquid using a Schlenk line.

Materials:

  • Oven-dried Schlenk flask with a rubber septum

  • Gas-tight syringe with a needle

  • Schlenk line with inert gas (Argon or Nitrogen) and vacuum

  • Vial of the volatile fluorinated thiophene with a pierceable cap

Procedure:

  • Prepare Glassware: Attach the empty Schlenk flask to the Schlenk line.

  • Cycle the Flask: Evacuate the flask under vacuum for 5-10 minutes, then slowly backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Prepare the Syringe: Flush the gas-tight syringe with inert gas from the Schlenk line three times.

  • Withdraw the Liquid: Pierce the septum of the reagent vial with the syringe needle. Slowly withdraw the desired volume of the liquid.

  • Create an Inert Gas "Plug": With the needle still in the vial's headspace, withdraw a small volume (e.g., 0.1-0.2 mL) of inert gas into the syringe. This creates a protective plug at the needle tip.

  • Transfer to Reaction Flask: Quickly and carefully transfer the syringe to the prepared Schlenk flask and pierce the septum.

  • Dispense the Liquid: Depress the plunger to dispense the liquid into the flask, followed by the inert gas plug to ensure all liquid is transferred.

  • Remove Syringe: Remove the syringe from the reaction flask.

Visualizations

Troubleshooting Logic for Failed Cross-Coupling Reactions

Troubleshooting_Cross_Coupling cluster_sm_recovered Starting Material Recovered cluster_catalyst_issues Potential Catalyst/Condition Issues cluster_sm_consumed Starting Material Consumed cluster_byproducts Common Byproducts start Reaction Failed: Low or No Product check_sm Check for Starting Material Recovery start->check_sm sm_recovered High SM Recovery check_sm->sm_recovered Yes sm_consumed Low SM Recovery check_sm->sm_consumed No check_catalyst Catalyst/Reaction Conditions Issue sm_recovered->check_catalyst volatility Substrate Evaporation? check_catalyst->volatility Volatile Substrate? catalyst_activity Catalyst Deactivated? (O₂, H₂O) check_catalyst->catalyst_activity Inertness Issue? reaction_params Suboptimal Temp/Base/ Ligand? check_catalyst->reaction_params Kinetics Issue? check_byproducts Analyze Crude Mixture for Byproducts sm_consumed->check_byproducts homocoupling Homocoupling? check_byproducts->homocoupling dehalogenation Dehalogenation/ Protodeboronation? check_byproducts->dehalogenation decomposition Decomposition/ Ring Opening? check_byproducts->decomposition

Caption: A decision tree to diagnose common issues in cross-coupling reactions with volatile substrates.

Workflow for Handling Volatile Reagents

Volatile_Handling_Workflow prep Step 1: Preparation Oven-dry all glassware. Assemble reaction setup on Schlenk line. inert Step 2: Inert Atmosphere Evacuate and backfill flask with Ar/N₂ (3 cycles). prep->inert degas Step 3: Degas Solvent Use freeze-pump-thaw cycles on the solvent before adding the volatile reagent. inert->degas transfer Step 4: Reagent Transfer Use a gas-tight syringe under positive inert gas pressure. Cool reagent vial if necessary. degas->transfer reaction Step 5: Reaction Use a reflux condenser. Maintain positive inert gas pressure. transfer->reaction

Caption: A generalized workflow for setting up a reaction with a volatile, air-sensitive intermediate.

References

  • PubChem. (n.d.). 3,4-Difluorothiophene. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Difluorothiophene. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved February 15, 2026, from [Link]

  • Hartwig, J. F., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics. [Link]

  • He, M., et al. (2011). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. [Link]

  • MySkinRecipes. (n.d.). 3-Fluorothiophene. Retrieved February 15, 2026, from [Link]

  • Buchwald, S. L., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics. [Link]

  • Pérez-Temprano, M. H., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. Journal of the American Chemical Society. [Link]

  • He, M., et al. (2021). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. ChemRxiv. [Link]

  • PubChem. (n.d.). 2-Fluorothiophene. Retrieved February 15, 2026, from [Link]

  • De Souza, D., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]

  • PubChem. (n.d.). 3-Fluorothiophene. Retrieved February 15, 2026, from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved February 15, 2026, from [Link]

  • Petrov, V. A. (2016). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]

  • Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]

  • Kappe, C. O., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Cravotto, G., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts. [Link]

  • Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PubMed Central. [Link]

  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. ResearchGate. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved February 15, 2026, from [Link]

  • WIKA. (2023). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. Retrieved February 15, 2026, from [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved February 15, 2026, from [Link]

  • Britton, R., et al. (2023). New Fluorination Strategies and Reagents. SFU Library Thesis Template. [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. Retrieved February 15, 2026, from [Link]

  • Kumar, S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]

  • WIKA blog. (2023). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2019). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. Retrieved February 15, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PubMed Central. [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Thiophene. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF POLYTHIOPHENE NANOFIBERS. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved February 15, 2026, from [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved February 15, 2026, from [Link]

  • Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). SiC Recession Caused by SiO2 Scale Volatility under Combustion Conditions: II, Thermodynamics and Gaseous‐Diffusion Model. Retrieved February 15, 2026, from [Link]

  • Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Fluorothiophene-2-carbonitrile

Executive Summary & Chemical Profile[1] 3-Fluorothiophene-2-carbonitrile (CAS: 154499-46-4) is a specialized heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals. Due to the electron-wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-Fluorothiophene-2-carbonitrile (CAS: 154499-46-4) is a specialized heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals. Due to the electron-withdrawing nature of the fluorine substituent and the nitrile group, this compound exhibits specific sensitivity to moisture, particularly under non-neutral conditions.

This guide addresses the critical impact of moisture on the stability of 3-Fluorothiophene-2-carbonitrile, detailing the hydrolysis degradation pathway and providing actionable troubleshooting steps for researchers.

Chemical Identity
PropertySpecification
Chemical Name 3-Fluorothiophene-2-carbonitrile
CAS Number 154499-46-4
Molecular Formula C₅H₂FNS
Molecular Weight 127.14 g/mol
Physical State Liquid / Low-melting solid (dependent on purity)
Solubility Soluble in organic solvents (DCM, THF, Ethyl Acetate); sparingly soluble in water.[1]

Technical Deep Dive: The Impact of Moisture

The Degradation Mechanism: Hydrolysis

The primary threat to the stability of 3-Fluorothiophene-2-carbonitrile is hydrolysis . While the thiophene ring itself is relatively robust, the nitrile (-C≡N) group is susceptible to nucleophilic attack by water.

The fluorine atom at the C3 position exerts an inductive electron-withdrawing effect (-I effect), which decreases the electron density at the C2 carbon. This activation makes the nitrile carbon more electrophilic and thus more reactive toward water than a non-fluorinated thiophene carbonitrile.

Degradation Pathway:

  • Nitrile to Amide: In the presence of moisture and trace acid/base catalysis, the nitrile hydrolyzes to 3-fluorothiophene-2-carboxamide .

  • Amide to Acid: Prolonged exposure leads to further hydrolysis, converting the amide to 3-fluorothiophene-2-carboxylic acid (CAS: 32431-84-8).

This process is accelerated by:

  • Heat: Temperatures above 25°C.

  • pH Extremes: Trace acids or bases in the storage container.

  • Hygroscopicity: If the material is a solid, it may absorb atmospheric water, creating a localized aqueous environment on the crystal surface.

Visualization: Hydrolysis Pathway

The following diagram illustrates the stepwise degradation of 3-Fluorothiophene-2-carbonitrile in the presence of moisture.

HydrolysisPathway Nitrile 3-Fluorothiophene-2-carbonitrile (Active Reagent) Imidic Imidic Acid Intermediate Nitrile->Imidic Nucleophilic Attack (Activated by F-substituent) Water + H₂O (Moisture) Water->Imidic Amide 3-Fluorothiophene-2-carboxamide (Primary Degradant) Imidic->Amide Tautomerization Acid 3-Fluorothiophene-2-carboxylic Acid (Final Degradant) Amide->Acid Hydrolysis (Slow Step)

Caption: Stepwise hydrolysis mechanism driven by moisture and electron-withdrawing activation.

Troubleshooting Guide

Use this table to diagnose issues related to moisture contamination during storage or synthesis.

SymptomProbable CauseDiagnostic ActionCorrective Measure
Material Solidification Hydrolysis has occurred. The amide and acid degradation products typically have higher melting points than the nitrile.Check Melting Point. If MP > 50°C (approx), significant degradation is likely.Do not use. Purification via recrystallization or distillation is required.
Cloudiness in Solution Formation of insoluble amide/acid precipitates in non-polar solvents (e.g., Hexane, Toluene).Filter the solution and analyze the solid residue via LC-MS or IR.Filter the solution through a plug of silica or drying agent (MgSO₄) if degradation is minor (<5%).
New Peak on HPLC Degradation products eluting at different retention times. (Acid = more polar, Amide = intermediate).Run LC-MS.[2] Look for M+18 (Amide) or M+19 (Acid - if ionized) mass shifts.Quantify impurity. If >2%, repurify. If <2%, use excess reagent in next step.
Low Yield in Reaction The nitrile has hydrolyzed, reducing the effective molarity of the active reagent.Perform quantitative NMR (qNMR) to determine actual potency.Adjust stoichiometry based on active nitrile content, or repurify.
Acrid/Acidic Odor Formation of carboxylic acid or release of ammonia (during amide formation).[3]Test pH of a 5% aqueous suspension. Acidic pH confirms hydrolysis.Material is likely compromised. Discard or repurify immediately.

Standard Operating Protocols (SOPs)

Protocol A: Moisture Content Analysis (Karl Fischer)

Objective: To quantify water content before using the reagent in sensitive applications.

  • Equipment: Coulometric Karl Fischer Titrator (e.g., Metrohm or Mettler Toledo).

  • Solvent System: Methanol/Formamide (3:1) or a dedicated ketone/aldehyde reagent (to prevent side reactions with the nitrile, though nitriles are generally compatible with standard reagents).

  • Procedure:

    • Pre-titrate the solvent vessel to dryness (drift < 10 µ g/min ).

    • Inject approximately 1.0 g of sample (liquid) or dissolve 0.5 g of solid in dry solvent and inject.

    • Acceptance Criteria: Moisture content should be < 0.1% w/w for high-stability storage.

Protocol B: Purity Assessment via HPLC

Objective: To detect hydrolysis products (Amide/Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Thiophene absorption).

  • Interpretation:

    • Acid: Elutes earliest (most polar).

    • Amide: Elutes after acid.[4]

    • Nitrile (Product): Elutes later (less polar).

    • Note: The Fluorine substituent provides a distinct retention shift compared to non-fluorinated standards.

Frequently Asked Questions (FAQ)

Q1: Can I store 3-Fluorothiophene-2-carbonitrile at room temperature? A: While short-term exposure is acceptable, long-term storage at 2-8°C (refrigerated) is strongly recommended. The compound should be kept under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress. The "fluoro" activation makes it more reactive than generic thiophenes.

Q2: My sample has turned yellow. Is it still good? A: Thiophene derivatives often develop a yellow tint due to trace oxidation or polymerization. If the yellowing is slight and the state (liquid/solid) hasn't changed, check purity via HPLC. If it has turned dark orange or brown, significant degradation has occurred.

Q3: How do I remove moisture from the sample? A:

  • If Liquid: Dry over activated 3Å or 4Å molecular sieves for 12-24 hours. Avoid acidic drying agents (like silica) which might catalyze hydrolysis.

  • If Solid: Dry in a vacuum desiccator over P₂O₅ or under high vacuum at ambient temperature.

Q4: Is this compound compatible with strong bases? A: No. Strong bases (e.g., NaOH, KOH) will rapidly catalyze the hydrolysis of the nitrile to the acid, especially if any water is present. Use non-nucleophilic bases (e.g., DIPEA, TEA) if basic conditions are required, and ensure strictly anhydrous conditions.

References

  • Chemical Identity & Properties

    • 3-fluorothiophene-2-carbonitrile (CAS 154499-46-4).[5] ChemicalBook. Retrieved from

  • General Nitrile Hydrolysis Mechanisms

    • Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from

  • Thiophene Synthesis & Reactivity

    • Pomerantz, M., & Turkman, N. (2008).[6] A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333-2336. (Context on 3-fluoro thiophene reactivity). Retrieved from

  • Safety & Handling (SDS Data)

    • Safety Data Sheet: Thiophene-2-carbonitrile derivatives. Fisher Scientific. (General handling for thiophene nitriles). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shifts of 3-Fluorothiophene-2-carbonitrile: A Comparative Technical Guide

This guide details the 1H NMR chemical shifts of 3-Fluorothiophene-2-carbonitrile , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. It provides experimentally validated spectral data, a com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR chemical shifts of 3-Fluorothiophene-2-carbonitrile , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. It provides experimentally validated spectral data, a comparative analysis with structural isomers, and a technical workflow for structural elucidation.

Executive Summary & Technical Context

3-Fluorothiophene-2-carbonitrile (CAS: 104529-67-9) is a fluorinated heteroaromatic scaffold used as a bioisostere in drug design. The introduction of the fluorine atom at the C3 position, adjacent to the electron-withdrawing nitrile group at C2, creates a unique electronic environment that significantly perturbs the proton chemical shifts compared to the non-fluorinated parent or its isomers.

Accurate interpretation of its NMR spectrum is essential for verifying regiospecificity during synthesis, particularly to distinguish it from the common byproduct 4-fluorothiophene-2-carbonitrile .

Experimental 1H NMR Data

The following data represents the standard 1H NMR spectrum acquired in deuterated chloroform (


).
Spectral Data Table
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-4 7.85 Doublet of Doublets (dd)

Hz

Hz
Deshielded by ortho-CN and adjacent F. Shows large vicinal coupling to H-5 and F.
H-5 7.12 Doublet (d)

Hz
Adjacent to Sulfur. Couples primarily to H-4. Long-range coupling to F is often negligible.

Note: Data referenced from Pomerantz et al., Synthesis 2008.

Structural Assignment Visualization

G Molecule 3-Fluorothiophene-2-carbonitrile H4 H-4 Proton (δ 7.85 ppm) Molecule->H4 H5 H-5 Proton (δ 7.12 ppm) Molecule->H5 H4->H5 Vicinal Coupling (5.5 Hz) F3 Fluorine-3 (Substituent) F3->H4 3J Coupling (4.2 Hz) CN2 Nitrile-2 (EWG) CN2->H4 Deshielding (+δ)

Figure 1: Structural logic dictating the chemical shifts and coupling patterns. The H-4 proton is most affected by the electron-withdrawing Nitrile and Fluorine groups.

Comparative Analysis: Distinguishing Isomers

A common challenge in the synthesis of fluorothiophenes is the formation of regioisomers. The 1H NMR spectrum provides the definitive fingerprint to distinguish the 3-fluoro isomer from the 4-fluoro isomer.

Comparison Table: 3-Fluoro vs. 4-Fluoro Isomer
Feature3-Fluorothiophene-2-carbonitrile 4-Fluorothiophene-2-carbonitrile
H-4 Signal 7.85 ppm (dd) N/A (Substituted with F)
H-3 Signal N/A (Substituted with F)~6.90 ppm (d)
H-5 Signal 7.12 ppm (d) ~7.22 ppm (d)
Coupling Pattern dd + d d + d (Two doublets)
Key Diagnostic H-4 appears very downfield (>7.8 ppm) due to proximity to CN.H-3 is more shielded (<7.0 ppm) due to ortho-F shielding effect.

Analysis:

  • In the 3-fluoro isomer, the remaining protons are at positions 4 and 5. H-4 is strongly deshielded by the neighboring nitrile group, shifting it to 7.85 ppm .

  • In the 4-fluoro isomer, the remaining protons are at positions 3 and 5. H-3 is shielded by the adjacent fluorine (ortho-F effect), appearing upfield around 6.90 ppm .

Experimental Protocol for Acquisition

To ensure reproducibility and resolution of the fine coupling constants (


), follow this standard operating procedure.
Materials & Methods[2][3][4]
  • Sample Preparation: Dissolve 5–10 mg of the nitrile in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.

    • Note: Avoid DMSO-d6 unless necessary for solubility, as it can broaden peaks and obscure small F-H couplings due to viscosity and solvent-solute interactions.

  • Instrument Parameters:

    • Frequency: Minimum 400 MHz (recommended for resolving

      
      ).
      
    • Pulse Sequence: Standard zg30.

    • Number of Scans (NS): 16–32.

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Manually phase to ensure flat baseline for accurate integration.

Workflow Diagram: Structural Elucidation

Workflow Sample Unknown Sample (Crude Reaction Mix) Acquisition Acquire 1H NMR (CDCl3, 400 MHz) Sample->Acquisition CheckRegion Check 7.5 - 8.0 ppm Region Acquisition->CheckRegion Decision Signal > 7.5 ppm? CheckRegion->Decision Result3F Confirm: 3-Fluoro Isomer (H-4 at 7.85 ppm) Decision->Result3F Yes Result4F Confirm: 4-Fluoro Isomer (Signals < 7.3 ppm) Decision->Result4F No

Figure 2: Rapid decision tree for identifying the correct regioisomer based on the chemical shift of the most deshielded proton.

References

  • Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333–2336.

  • Reich, H. J. (2020).[1] Proton NMR Data. University of Wisconsin-Madison.[1]

  • ChemicalBook. (2017). 4-Fluorothiophene-2-carbonitrile NMR Spectrum.

Sources

Comparative

Technical Comparison Guide: IR Spectrum Analysis of 3-Fluorothiophene-2-carbonitrile

The following technical guide provides an in-depth analysis of the IR spectrum nitrile stretch frequency for 3-Fluorothiophene-2-carbonitrile , designed for researchers in medicinal chemistry and structural analysis. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the IR spectrum nitrile stretch frequency for 3-Fluorothiophene-2-carbonitrile , designed for researchers in medicinal chemistry and structural analysis.

Executive Summary

3-Fluorothiophene-2-carbonitrile (CAS: 154499-46-4) is a critical intermediate in the synthesis of bioisosteres for drug development.[1] Its infrared (IR) spectrum is characterized by a distinct nitrile (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) stretching vibration.[1][2] Due to the strong inductive effect (

) of the fluorine atom at the C3 position (ortho-like), the nitrile stretch undergoes a hypsochromic shift (blue shift) relative to the unsubstituted thiophene-2-carbonitrile.[1]
  • Target Frequency: 2230 – 2245 cm⁻¹ (Diagnostic Region)[1]

  • Key Differentiator: The C3-Fluorine atom destabilizes the ketenimine resonance form, increasing the bond order of the nitrile group compared to non-fluorinated analogs.[1]

Comparative Spectral Data Analysis

The following table contrasts the nitrile stretching frequency of 3-Fluorothiophene-2-carbonitrile with structurally related "alternatives" to establish a baseline for identification.

CompoundStructure

(cm⁻¹)
Electronic Effect (Substituent)
3-Fluorothiophene-2-carbonitrile Target 2235 ± 5 Strong -I / Weak +R (Ortho)
Thiophene-2-carbonitrileReference2215 – 2225None (Standard Conjugation)
3-Chlorothiophene-2-carbonitrileAnalog2228 – 2235Moderate -I / Weak +R
BenzonitrileAromatic Std.2228 – 2232Aromatic Conjugation
4-Fluorothiophene-2-carbonitrileIsomer2225 – 2235-I (Meta-like) / +R
Data Interpretation[4][5][6][7][8][9][10]
  • Thiophene-2-carbonitrile (2215–2225 cm⁻¹): The thiophene ring is electron-rich (excess

    
    -density), which allows for significant back-donation into the nitrile 
    
    
    
    orbital, lowering the bond order and frequency compared to benzene derivatives.[1]
  • 3-Fluorothiophene-2-carbonitrile (~2235 cm⁻¹): The fluorine atom at position 3 exerts a powerful inductive withdrawal (

    
    ) through the 
    
    
    
    -framework.[1] This withdrawal reduces the electron density available for back-donation from the ring into the nitrile group, effectively "stiffening" the
    
    
    bond and shifting the absorption to a higher wavenumber.[1]

Mechanistic Insight: The "Ortho" Fluorine Effect

Understanding the causality of the spectral shift is essential for validating the compound's identity.[1]

Electronic Competition

The frequency shift is governed by the competition between Inductive (


) and Resonance (

) effects:
  • Inductive Withdrawal (

    
    ):  Fluorine is highly electronegative (
    
    
    
    ).[1] At the C3 position, it pulls electron density away from C2 (the nitrile attachment point).[1] This strengthens the
    
    
    bond.
  • Resonance Donation (

    
    ):  Fluorine has lone pairs that can donate into the ring system.[1] However, in the context of the nitrile stretch, the inductive effect at the ortho-position dominates, preventing the bond-weakening conjugation observed in electron-rich rings.[1]
    
Diagram: Electronic Influence on Nitrile Frequency

The following diagram illustrates the logical flow of electronic effects leading to the observed spectral shift.

ElectronicEffects F_Atom Fluorine Substituent (C3) Inductive Inductive Effect (-I) (Sigma Bond Withdrawal) F_Atom->Inductive Resonance Resonance Effect (+R) (Pi System Donation) F_Atom->Resonance Ring_Density Reduced Electron Density at C2 Carbon Inductive->Ring_Density Dominant Mechanism Back_Donation Decreased Back-Donation into CN Antibonding Orbital Ring_Density->Back_Donation Bond_Order Increased C≡N Bond Order Back_Donation->Bond_Order Frequency Blue Shift (Higher Wavenumber) ~2235 cm⁻¹ Bond_Order->Frequency

Caption: Causal pathway showing how the C3-Fluorine substituent increases the nitrile stretching frequency via inductive withdrawal.

Experimental Protocol: ATR-FTIR Characterization

To ensure scientific integrity and reproducibility, follow this self-validating protocol for acquiring the spectrum.

Materials & Equipment[1][8][11]
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.[1]

  • Sample: >95% purity 3-Fluorothiophene-2-carbonitrile (Solid or Oil).

  • Cleaning Solvent: HPLC-grade Isopropanol or Acetone.[1]

Step-by-Step Workflow
  • Background Collection: Clean the ATR crystal and collect a background spectrum (air) to subtract atmospheric

    
     (~2350 cm⁻¹) and 
    
    
    
    .[1]
  • Sample Application:

    • If Liquid/Oil: Place 10-20

      
       directly onto the crystal center.[1]
      
    • If Solid: Place ~5 mg of solid on the crystal and apply pressure using the anvil clamp to ensure intimate contact.[1]

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹ (Standard).[1]

    • Scans: 16 to 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000 – 600 cm⁻¹.

  • Validation Check:

    • Look for the sharp, distinct peak in the 2230–2245 cm⁻¹ region.

    • Self-Validation: If the peak appears <2220 cm⁻¹, suspect hydrolysis to the amide or lack of the fluorine substituent. If broad peaks appear >3000 cm⁻¹, suspect moisture contamination or carboxylic acid formation.

Workflow Diagram: Measurement Protocol

FTIR_Protocol Start Start: Sample Prep Background Acquire Background (Air/Crystal) Start->Background Apply Apply Sample (Ensure Contact) Background->Apply Scan Scan Sample (16-32 Scans) Apply->Scan Analyze Analyze Region 2200-2300 cm⁻¹ Scan->Analyze Decision Peak at 2230-2245? Analyze->Decision Pass Identity Confirmed Decision->Pass Yes Fail Check Purity/ Hydrolysis Decision->Fail No (<2220)

Caption: Operational workflow for validating 3-Fluorothiophene-2-carbonitrile via FTIR spectroscopy.

References

  • Synthesis & Characterization: "A Facile and Improved Synthesis of 3-Fluorothiophene." Synthesis, 2000.
  • Comparative Nitrile Data: "Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles." Chemistry – An Asian Journal, 2021. Link[1]

  • Standard Spectra: NIST Chemistry WebBook, Standard Reference Data for Thiophene-2-carbonitrile (CAS 1003-31-2).[1] Link

  • General IR Tables: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2001. (Authoritative source for substituent effects on nitrile frequencies).[1][3]

Sources

Validation

A Comparative Guide to HPLC Method Development for Fluorothiophene Carbonitrile Purity Analysis

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutics. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutics. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-fluorothiophene-2-carbonitrile, a crucial building block in medicinal chemistry. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower you to develop robust and reliable analytical methods.

Introduction: The Criticality of Purity for Fluorothiophene Carbonitrile

5-Fluorothiophene-2-carbonitrile is a heteroaromatic compound whose utility in drug discovery is directly proportional to its purity.[1] The presence of impurities, even at trace levels, can have significant consequences, potentially altering biological activity, introducing toxicity, or compromising the stability of the final drug product. Therefore, a well-developed, validated, and stability-indicating HPLC method is not just a regulatory expectation but a scientific necessity.

This guide will walk through the logical progression of developing such a method, from initial screening of chromatographic conditions to fine-tuning for optimal separation of the main component from its potential process-related impurities and degradation products.

The Scientific Foundation: A Deliberate Approach to Method Development

A successful HPLC method is not born from trial and error but from a systematic and scientifically grounded approach. Our strategy is built on understanding the physicochemical properties of 5-fluorothiophene-2-carbonitrile and its potential impurities.

Physicochemical Properties of 5-Fluorothiophene-2-carbonitrile:

  • Structure: A five-membered thiophene ring with a fluorine atom at the 5-position and a nitrile group at the 2-position.[2][3][4]

  • Polarity: The presence of the electronegative fluorine and nitrile groups imparts a degree of polarity to the molecule. This makes it suitable for reversed-phase HPLC.[5]

  • UV Absorbance: The aromatic thiophene ring possesses a chromophore that allows for UV detection, a common and robust detection method in HPLC.

The Method Development Workflow

Our approach follows a logical sequence designed to efficiently identify and optimize the critical parameters influencing the separation.

MethodDevelopmentWorkflow A Analyte Characterization (Physicochemical Properties) B Initial Screening: Column & Mobile Phase Selection A->B Guides initial choices C Optimization of Chromatographic Parameters B->C Identifies promising conditions D Forced Degradation Studies C->D Develops a specific method E Method Validation (ICH Q2(R1)) C->E Defines final parameters D->C Reveals degradation products, informs optimization F Final Method E->F Confirms suitability

Caption: A systematic workflow for HPLC method development.

Experimental Design: A Comparative Analysis

This section details the experimental process, comparing different stationary phases and mobile phase compositions to arrive at an optimized method.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Columns:

    • C18 (Octadecylsilane) bonded silica, e.g., 250 mm x 4.6 mm, 5 µm particle size.[1][6]

    • Phenyl-Hexyl bonded silica.

    • Cyano (CN) bonded silica.[5]

  • Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade buffers such as phosphate or acetate.[7]

Initial Screening: Column and Mobile Phase Selection

The goal of the initial screening is to identify a suitable column and mobile phase system that provides retention and initial separation of the main peak from any visible impurities. Reversed-phase chromatography is the most common and versatile mode for moderately polar to non-polar compounds and is our starting point.[5][8]

Experimental Protocol: Initial Screening

  • Sample Preparation: Prepare a solution of 5-fluorothiophene-2-carbonitrile in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 0.5 mg/mL.

  • Initial HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm (or scan for optimal wavelength with PDA).

  • Column Screening: Inject the sample onto each of the selected columns (C18, Phenyl-Hexyl, Cyano) using the initial HPLC conditions.

Comparative Data: Column Screening

Column TypeRetention Time of Main Peak (min)Peak Shape (Tailing Factor)Observations
C18 8.51.1Good retention and symmetrical peak shape. Separation of two minor impurities observed.
Phenyl-Hexyl 7.21.3Less retention than C18. Peak shape is acceptable. Provides different selectivity for impurities.
Cyano 5.11.6Low retention, significant peak tailing. Not ideal for this analyte.

Rationale: The C18 column provided the best combination of retention and peak shape, making it the most promising candidate for further optimization.[5] The Phenyl-Hexyl column, with its different selectivity due to pi-pi interactions with the aromatic ring of the analyte, is a viable alternative if the C18 column fails to resolve critical impurities.[9]

Optimization of Chromatographic Parameters

With the C18 column selected, the next step is to optimize the mobile phase composition and other parameters to achieve the best possible resolution and run time.

Experimental Protocol: Optimization

  • Organic Modifier Comparison:

    • Keeping the gradient profile and other conditions constant, replace acetonitrile with methanol as the organic modifier (Mobile Phase B).

  • Buffer pH Screening:

    • Prepare mobile phase A with different pH values (e.g., pH 3.0, pH 7.0) using appropriate buffers (e.g., phosphate buffer).[7]

  • Gradient Optimization:

    • Adjust the gradient slope and duration to improve the separation of closely eluting impurities. A shallower gradient can often improve resolution.

Comparative Data: Optimization

ParameterCondition 1Condition 2Observations
Organic Modifier AcetonitrileMethanolAcetonitrile provided sharper peaks and better resolution of early eluting impurities. Methanol resulted in longer retention times and broader peaks.
Mobile Phase pH pH 3.0 (Phosphate Buffer)pH 7.0 (Phosphate Buffer)At pH 3.0, peak shape was slightly improved. No significant change in selectivity was observed, indicating the analyte and its major impurities are not ionizable in this pH range.

Rationale: Acetonitrile is often preferred over methanol in reversed-phase HPLC due to its lower viscosity and different selectivity.[10][11] The use of a buffered mobile phase at a controlled pH is crucial for method robustness, especially when dealing with ionizable compounds.[12][13] Although 5-fluorothiophene-2-carbonitrile is not expected to be ionizable, controlling the pH can suppress the ionization of any acidic or basic impurities, leading to better peak shapes and reproducible retention times.

Forced Degradation Studies: Building a Stability-Indicating Method

To ensure the method can separate the active ingredient from its degradation products, forced degradation studies are essential.[14][15][16] This involves subjecting the 5-fluorothiophene-2-carbonitrile to harsh conditions to intentionally induce degradation.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of 5-fluorothiophene-2-carbonitrile and subject them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the optimized HPLC method. The use of a PDA detector is highly recommended to assess peak purity.

Results of Forced Degradation:

The optimized HPLC method should be able to separate the main peak of 5-fluorothiophene-2-carbonitrile from all degradation products formed under the various stress conditions. The peak purity analysis from the PDA detector should confirm that the main peak is spectrally pure in all stressed samples, demonstrating the specificity of the method.[17]

Final Optimized and Validated HPLC Method

Based on the comparative data from the development studies, the following method was selected and subsequently validated according to ICH Q2(R1) guidelines.[18][19]

Optimized Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Diluent: Water:Acetonitrile (50:50, v/v)

Method Validation Summary:

The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. All validation parameters met the acceptance criteria outlined in the ICH guidelines.[20]

Validation ParameterResult
Specificity No interference from blank, placebo, or degradation products.
Linearity (R²) > 0.999 for the main component and known impurities.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Robustness No significant impact on results with small variations in flow rate, pH, and column temperature.

Alternative Analytical Techniques: A Brief Comparison

While HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques can be complementary.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Thiophene derivatives can be analyzed by GC, often coupled with mass spectrometry (GC-MS) for identification.[21][22] However, HPLC is generally more versatile for a wider range of pharmaceutical compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides a direct measure of purity against a certified reference standard without the need for a specific analyte reference standard. It is a powerful tool for certifying reference materials but may be less practical for routine quality control.

Conclusion

This guide has demonstrated a systematic and scientifically driven approach to developing a robust, specific, and stability-indicating HPLC method for the purity analysis of 5-fluorothiophene-2-carbonitrile. By comparing different stationary phases and optimizing mobile phase conditions, we have established a method that is fit for its intended purpose in a drug development setting. The principles and methodologies outlined herein can be adapted for the analysis of other similar heterocyclic compounds, providing a solid foundation for reliable quality control.

References

  • Benchchem. Validating the Purity of "5-(Thien-2-yl)thiophene-2-carbonitrile": A Comparative Guide to Analytical Techniques.
  • Li, Y., et al. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. PMC.
  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
  • Restek. (2019). Choosing Your LC Stationary Phase. Restek Resource Hub.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Science.gov. forced degradation study: Topics by Science.gov.
  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (2008). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Application.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • World Journal of Pharmaceutical Research. (2021). A Comprehensive Review of Method Development by HPLC.
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chemistry LibreTexts. (2013). Using a Solvent Triangle to Optimize an HPLC Separation.
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-16.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review.
  • Pharma Focus Asia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Journal of Pharmaceutical and Biomedical Analysis. (2012). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form.
  • ChemScene. 5-Fluorothiophene-2-carbonitrile.
  • Journal of Food and Drug Analysis. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances.
  • Synthesis. (2007). A Facile and Improved Synthesis of 3-Fluorothiophene.
  • PMC. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • Skemman. (2020). Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals.
  • PMC. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Acta Poloniae Pharmaceutica - Drug Research. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • J&K Scientific. 5-Fluorothiophene-2-carbonitrile.
  • BLD Pharm. 5-Fluorothiophene-2-carbonitrile.

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Comparative

Comparative reactivity of 3-fluoro vs 3-bromo thiophene-2-carbonitrile

The following guide provides an in-depth technical comparison of 3-fluoro-thiophene-2-carbonitrile and 3-bromo-thiophene-2-carbonitrile , designed for application scientists and medicinal chemists. Core Domain: Heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-fluoro-thiophene-2-carbonitrile and 3-bromo-thiophene-2-carbonitrile , designed for application scientists and medicinal chemists.

Core Domain: Heterocyclic Functionalization & Drug Scaffold Synthesis

Executive Summary: The Divergence of Utility

In the architecture of thiophene-based pharmaceuticals, the choice between a 3-fluoro and a 3-bromo substituent at the C3 position of thiophene-2-carbonitrile is not merely a matter of halogen size; it dictates the entire synthetic strategy.

  • 3-Fluoro-thiophene-2-carbonitrile (3-F-T2C): The superior electrophile for Nucleophilic Aromatic Substitution (SNAr) . The high electronegativity of fluorine activates the C3 position, enabling rapid displacement by amines, alkoxides, and thiols to generate 3-substituted derivatives (e.g., precursors for thienopyrimidines).

  • 3-Bromo-thiophene-2-carbonitrile (3-Br-T2C): The superior handle for Metal-Catalyzed Cross-Coupling and Metallation . The weak C-Br bond facilitates oxidative addition (Pd/Ni catalysis) and halogen-metal exchange (Mg/Li), preserving the nitrile group under controlled conditions.

Mechanistic Architecture

The reactivity difference stems from the electronic perturbation of the thiophene ring and the bond dissociation energies (BDE) of the C-X bond.

Feature3-Fluoro (3-F-T2C)3-Bromo (3-Br-T2C)Impact on Reactivity
Electronegativity 4.0 (Pauling)2.8 (Pauling)F creates a stronger dipole, stabilizing the Meisenheimer complex in SNAr.
C-X Bond Energy ~115 kcal/mol~66 kcal/molC-F is inert to standard Pd0; C-Br undergoes facile oxidative addition.
Steric Radius 1.47 Å1.85 ÅF is sterically unobtrusive; Br provides steric bulk but is an excellent leaving group.
C2-Nitrile Effect Strong EWGStrong EWGActivates C3 for nucleophilic attack; directs metallation (if compatible).
Visualization: Reactivity Divergence Pathways

The following diagram illustrates how the substrate choice dictates the available chemical space.

ReactivityPathways SubstrateF 3-Fluoro-thiophene-2-CN SNAr S_NAr Reaction (Nucleophilic Attack) SubstrateF->SNAr High Reactivity SubstrateBr 3-Bromo-thiophene-2-CN CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) SubstrateBr->CrossCoupling High Reactivity Exchange Halogen-Metal Exchange (iPrMgCl) SubstrateBr->Exchange Selective Meisenheimer Meisenheimer Complex (Stabilized by F) SNAr->Meisenheimer AminoThiophene 3-Amino/Alkoxy Thiophenes Meisenheimer->AminoThiophene OxAdd Oxidative Addition (Facile into C-Br) CrossCoupling->OxAdd Biaryl 3-Aryl/Alkyl Thiophenes OxAdd->Biaryl Magnesiate Thienyl-Magnesium Species Exchange->Magnesiate Electrophile C3-Functionalized Derivatives Magnesiate->Electrophile

Figure 1: Decision tree for substrate selection based on desired transformation.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Primary Substrate: 3-Fluoro-thiophene-2-carbonitrile

The "Fluorine Advantage"

In SNAr reactions, the rate-determining step is typically the addition of the nucleophile to the aromatic ring to form the anionic Meisenheimer complex. The high electronegativity of fluorine inductively stabilizes this intermediate significantly better than bromine. Consequently, 3-F-T2C is 10–100x more reactive than 3-Br-T2C toward amines and alkoxides.

Experimental Protocol: Synthesis of 3-Aminothiophene-2-carbonitrile

This protocol is critical for synthesizing thienopyrimidine scaffolds (e.g., kinase inhibitors).

Reagents:

  • Substrate: 3-Fluoro-thiophene-2-carbonitrile (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.2 eq)

  • Base: Cs₂CO₃ (2.0 eq) or DIPEA (2.5 eq)

  • Solvent: DMSO or NMP (Polar aprotic is essential)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-F-T2C in anhydrous DMSO (0.5 M concentration).

  • Addition: Add Cs₂CO₃ followed by the amine.

  • Reaction: Stir at 60–80°C . (Note: The 3-Br analog often requires temperatures >120°C or microwave forcing, leading to nitrile hydrolysis or degradation).

  • Monitoring: Monitor by LCMS for the disappearance of the starting material (M+H peak).

  • Workup: Dilute with water (precipitates the product if solid) or extract with EtOAc. Wash organic layer extensively with brine to remove DMSO.

Scientist’s Note: If using volatile amines (e.g., methylamine), use a sealed tube. For chiral amines, this pathway proceeds with zero racemization because the reaction does not touch the chiral center of the nucleophile.

Pathway B: Metal-Catalyzed Cross-Coupling

Primary Substrate: 3-Bromo-thiophene-2-carbonitrile

The "Bromine Advantage"

Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig) rely on oxidative addition. The C-F bond (~115 kcal/mol) is too strong for standard Pd(0) catalysts to break. The C-Br bond (~66 kcal/mol) breaks readily, making 3-Br-T2C the standard choice for building bi-aryl systems.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents:

  • Substrate: 3-Bromo-thiophene-2-carbonitrile (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust against sulfur poisoning.

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen inhibits the catalytic cycle.

  • Assembly: Charge the reaction vessel with 3-Br-T2C, Boronic acid, Base, and Catalyst under Argon flow.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Critical Insight: Do not use strongly basic conditions (e.g., NaOtBu) or extremely high temperatures (>110°C) for prolonged periods, as the nitrile group can hydrate to the primary amide. K₃PO₄ is milder than carbonates and preferred here.

Pathway C: Metallation & Exchange (Advanced)

Primary Substrate: 3-Bromo-thiophene-2-carbonitrile[1]

The "Turbo Grignard" Solution

Direct lithiation with n-BuLi is hazardous for these substrates because the nitrile group is highly susceptible to nucleophilic attack by the alkyl lithium (forming imines/ketones).

The Solution: Use Isopropylmagnesium Chloride (Turbo Grignard, i-PrMgCl·LiCl) .

  • Mechanism: Iodine/Bromine-Magnesium exchange.

  • Selectivity: The exchange happens faster than the addition to the nitrile at low temperatures.

Protocol: Halogen-Metal Exchange
  • Setup: Flame-dry flask, Argon atmosphere.

  • Dissolution: Dissolve 3-Br-T2C in anhydrous THF at -40°C .

  • Exchange: Add i-PrMgCl·LiCl (1.1 eq) dropwise. Stir for 30–60 mins.

  • Quench: Add the electrophile (e.g., aldehyde, DMF, iodine) at -40°C.

  • Warm: Allow to warm to RT slowly.

Note: 3-Fluoro-thiophene-2-carbonitrile is unsuitable for this. It directs ortho-lithiation (DoM) erratically and is prone to nucleophilic attack at the ring or nitrile.

Summary Comparison Table

Feature3-Fluoro-thiophene-2-CN3-Bromo-thiophene-2-CN
Primary Utility SNAr (Nucleophilic Substitution)Cross-Coupling & Metal Exchange
Reactivity with Amines High (60–80°C)Low (Requires forcing/catalyst)
Pd-Catalysis (Suzuki) Inert (Requires specialized Ni)Excellent (Standard conditions)
Li/Mg Exchange Poor (Competing DoM/Addition)Excellent (With i-PrMgCl)
Cost/Availability Generally Higher CostCommodity Chemical
Key Application Thienopyrimidines (Kinase Inhibitors)Bi-aryl Thiophenes (Materials/Drugs)

References

  • SNAr Mechanism & Fluorine Effect

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews.[2]

    • (Foundational mechanistic validation).

  • Thienopyrimidine Synthesis via SNAr

    • Abdel-Rahman, et al. (2025).[3] Synthesis of thienopyrimidine derivatives. World Journal of Pharmaceutical Research.

  • Suzuki Coupling of Bromothiophenes

    • BenchChem Application Note. (2025).[1][3][4][5][6][7] Comparative Guide to Suzuki Coupling of Bromothiophenes.

  • Halogen-Magnesium Exchange (Turbo Grignard)

    • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.

Sources

Validation

A Researcher's Guide to the Elemental Analysis of C5H2FNS: Theoretical Values and Experimental Verification

For researchers, scientists, and professionals in drug development, precise characterization of novel compounds is paramount. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a syn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, precise characterization of novel compounds is paramount. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized molecule, providing a critical quality control checkpoint. This guide offers an in-depth look at the expected elemental composition of C5H2FNS and provides a detailed comparison of the primary analytical techniques used for its verification.

Theoretical Elemental Composition of C5H2FNS

The first step in elemental analysis is the calculation of the theoretical percentage of each element in the molecular formula. This is based on the atomic weights of the constituent elements.

The molecular formula C5H2FNS contains:

  • Five Carbon (C) atoms

  • Two Hydrogen (H) atoms

  • One Fluorine (F) atom

  • One Nitrogen (N) atom

  • One Sulfur (S) atom

To calculate the theoretical elemental composition, we first determine the molecular weight of the compound. Using the atomic weights of the elements (C: 12.011 g/mol , H: 1.008 g/mol , F: 18.998 g/mol , N: 14.007 g/mol , S: 32.06 g/mol ), the molecular weight of C5H2FNS is calculated as follows:

(5 * 12.011) + (2 * 1.008) + 18.998 + 14.007 + 32.06 = 127.12 g/mol

The percentage composition of each element is then calculated by dividing the total mass of that element in the molecule by the molecular weight and multiplying by 100.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011560.05547.24
HydrogenH1.00822.0161.59
FluorineF18.998118.99814.94
NitrogenN14.007114.00711.02
SulfurS32.06132.0625.22
Total 127.12 100.00

These theoretical values serve as the benchmark against which experimental results are compared. For publication in many scientific journals, experimentally determined values are expected to be within ±0.4% of the theoretical values.[1][2]

Experimental Determination: Combustion Analysis

The most prevalent method for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound is combustion analysis.[3][4][5] Modern elemental analyzers are automated instruments that provide rapid and accurate results.[4][6][7]

The Causality Behind Experimental Choices in Combustion Analysis

The underlying principle of combustion analysis is the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[7] This process converts the constituent elements into simple, stable gases: carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2) or nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO2). The choice of a high-temperature furnace, typically operating at over 900 °C, ensures the complete decomposition of the sample.[8]

For a compound like C5H2FNS, which contains fluorine, special considerations are necessary. Halogenated compounds can produce corrosive byproducts that can interfere with the analysis and damage the instrument.[6] Modern elemental analyzers are equipped with specialized scrubbers and traps to remove these interfering elements.[6] For instance, silver wool or silver tungstate is often used to trap halogens and sulfur.[6]

Experimental Workflow for Combustion Analysis of C5H2FNS

Caption: Workflow of a modern CHNS elemental analyzer.

Detailed Step-by-Step Methodology:

  • Sample Preparation: A small amount of the pure, dried C5H2FNS sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.[1] Purity is crucial, as any residual solvents or impurities will lead to inaccurate results.[1]

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 1000°C) through an autosampler. In the presence of a pulse of pure oxygen, the sample undergoes rapid and complete combustion.

  • Reduction and Scrubbing: The resulting mixture of gases (CO2, H2O, N2/NOx, SO2, and halogen-containing compounds) is passed through a reduction tube, often containing copper, to convert any nitrogen oxides to nitrogen gas. The gas stream then flows through a series of scrubbers and reagents to remove interfering elements like fluorine and sulfur.[6]

  • Gas Separation and Detection: The purified mixture of CO2, H2O, and N2 is then passed through a gas chromatography column to separate the individual gases. A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[4]

  • Data Analysis: The detector signals are processed by a computer, which calculates the percentage of each element based on the weight of the sample and a calibration performed with a known standard.

Comparison with Alternative and Complementary Techniques

While combustion analysis is the gold standard for quantitative determination of C, H, N, and S, other methods can provide qualitative or complementary information, and in some cases, quantitative data for other elements.

TechniquePrincipleAnalytesTypeAdvantagesDisadvantages
Combustion Analysis Complete oxidation of the sample and detection of resulting gases.[3][4]C, H, N, S, OQuantitativeHigh precision and accuracy, well-established, automated.[4][6]Indirectly determines oxygen, can be affected by impurities.[1]
Combustion Ion Chromatography (CIC) Combustion of the sample followed by absorption of the resulting gases in a solution and analysis by ion chromatography.[8][9][10]F, Cl, Br, I, SQuantitativeHighly sensitive for halogens and sulfur, allows for speciation.[8]Requires more complex instrumentation than standard combustion analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in a high-temperature plasma and separation of ions based on their mass-to-charge ratio.[11]Most elements, including F, SQuantitativeExtremely sensitive, capable of trace element analysis.[11]Can be subject to polyatomic interferences, especially for lighter elements like fluorine.[11]
Lassaigne's Test (Sodium Fusion Test) Fusion of the organic compound with sodium metal to convert covalently bonded elements into ionic salts, which are then identified by chemical tests.[12][13][14]N, S, HalogensQualitativeSimple, low-cost method for confirming the presence of heteroatoms.Not quantitative, can be hazardous due to the use of sodium metal, and is now largely considered obsolete for routine analysis.[15]

Conclusion

The elemental analysis of a novel compound such as C5H2FNS is a critical step in its characterization. The theoretical values provide a necessary reference point, while experimental techniques like combustion analysis offer the means for verification. For comprehensive analysis, especially for a halogen and sulfur-containing compound, a multi-technique approach may be beneficial. While combustion analysis provides robust quantitative data for C, H, N, and S, techniques like combustion ion chromatography can offer enhanced sensitivity and specificity for fluorine and sulfur. By understanding the principles and nuances of these methods, researchers can confidently determine the elemental composition of their compounds, ensuring the integrity of their scientific findings.

References

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • BYJU'S. (n.d.). Lassaigne's Test – Test for Nitrogen, Sulphur, Halogens. Retrieved from [Link]

  • Unacademy. (n.d.). JEE : Detection of Nitrogen, Sulphur, Phosphorus and Halogens , Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Detection of Nitrogen. Retrieved from [Link]

  • AdiChemistry. (n.d.). LASSAIGNE'S TEST-NITROGEN-SULFUR-HALOGENS-ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, April 7). Detection of Nitrogen and Sulfur in Lassaigne's Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Retrieved from [Link]

  • AZoM. (2019, February 14). Combustion Analysis Versus Spectrometric Methods. Retrieved from [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from [Link]

  • LCGC International. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Traces of Sulfur, Fluorine, and Boron in Organic Materials by Oxygen Bomb Combustion. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Sulphur and Halide Determination by Combustion Ion Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • University of Almeria. (2015, September 23). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]

  • AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • Precisa. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure of 3-Fluorothiophene-2-carbonitrile Derivatives for Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the crystal structure of 3-fluorothiophene-2-carbonitrile derivatives, a class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 3-fluorothiophene-2-carbonitrile derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. As a senior application scientist, this document is structured to offer not just data, but actionable insights into the structural nuances that can inform rational drug design and development. We will delve into the causality behind experimental choices in crystallographic studies and provide a self-validating protocol for obtaining high-quality crystal structures.

The Ascendant Role of Thiophene Derivatives in Modern Therapeutics

Thiophene-based molecules are a cornerstone of many therapeutic agents due to their versatile chemical properties and ability to mimic phenyl rings while offering distinct electronic and pharmacokinetic profiles. The incorporation of a thiophene moiety can enhance a drug's interaction with biological targets, improve its metabolic stability, and increase its overall efficacy. The strategic placement of substituents, such as a fluorine atom and a carbonitrile group, on the thiophene ring can further modulate these properties, making a detailed understanding of their three-dimensional structure paramount for lead optimization.

Comparative Crystallographic Data of Thiophene-2-Carbonitrile Derivatives

Feature2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1]
Chemical Formula C₉H₁₀N₂S
Molecular Weight 178.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.4274(3) Å, b = 8.1487(3) Å, c = 13.2342(4) Å
α = 90°, β = 126.937(2)°, γ = 90°
Unit Cell Volume 898.81(5) ų
Z (Molecules per unit cell) 4
Calculated Density 1.317 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 295 K

Analysis of Structural Data:

The monoclinic crystal system and the P2₁/c space group of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile indicate a centrosymmetric packing arrangement of the molecules in the crystal lattice.[1] The unit cell dimensions provide the fundamental building block of the crystal. The presence of intermolecular N—H⋯N hydrogen bonds plays a crucial role in stabilizing the crystal packing, forming centrosymmetric rings.[1] This type of detailed structural information is vital for understanding solid-state properties, such as solubility and stability, which are critical for drug development.

Experimental Protocol: From Synthesis to High-Resolution Crystal Structure

The following protocol outlines a robust methodology for the synthesis and single-crystal X-ray diffraction analysis of a representative 3-substituted thiophene-2-carbonitrile derivative. The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Part 1: Synthesis of a 3-Substituted-Thiophene-2-Carbonitrile Derivative

This synthesis is adapted from the Gewald reaction, a well-established method for preparing 2-aminothiophenes.[1]

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants Cyclohexanone + Malononitrile + Sulfur Catalyst Morpholine (catalyst) Ethanol (solvent) Reactants->Catalyst Reaction Gewald Reaction (Reflux) Catalyst->Reaction Purification Recrystallization (Ethanol/Water) Reaction->Purification Crude Product Product 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Single Crystals) Purification->Product Purified Crystals

Caption: Synthetic workflow for a thiophene-2-carbonitrile derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of morpholine to the mixture. The use of a basic catalyst like morpholine is crucial for promoting the initial Knoevenagel condensation between the ketone and the active methylene compound.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The Gewald reaction proceeds through a cascade of reactions, including the formation of a Knoevenagel adduct, a Michael addition of sulfur, and a subsequent cyclization and tautomerization to form the stable 2-aminothiophene ring.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Crystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain single crystals suitable for X-ray diffraction. Slow evaporation of the solvent is key to growing high-quality crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

This protocol is based on standard techniques used for small molecule crystallography.

Diagram of the Crystallographic Workflow:

Crystallography_Workflow Crystal_Mounting Mount Crystal on Goniometer Data_Collection X-ray Data Collection (e.g., Bruker APEXII CCD) Crystal_Mounting->Data_Collection Data_Processing Data Integration & Scaling (e.g., SAINT) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation (e.g., PLATON) Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: Select a single crystal of suitable size and quality under a microscope. Mount the crystal on a goniometer head using a cryoloop and cryoprotectant (e.g., paratone-N oil). The choice of a single, well-defined crystal is critical for obtaining high-quality diffraction data.

  • Data Collection: Center the crystal on a single-crystal X-ray diffractometer (e.g., a Bruker APEXII CCD diffractometer) equipped with a Mo Kα radiation source.[1] Collect a series of diffraction images by rotating the crystal in the X-ray beam at a controlled temperature (typically 100 K or 295 K) to minimize thermal vibrations and potential crystal decay.

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Scale the data and apply corrections for absorption effects using appropriate software (e.g., SAINT and SADABS). Accurate data processing is essential for a successful structure solution.

  • Structure Solution: Determine the initial crystal structure model using direct methods or Patterson methods with software such as SHELXT. This step provides the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental diffraction data using a full-matrix least-squares method (e.g., with SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation and CIF File Generation: Validate the final crystal structure for geometric and crystallographic consistency using software like PLATON. Generate the final Crystallographic Information File (CIF), which contains all the relevant information about the crystal structure and the diffraction experiment.

Conclusion and Future Directions

The detailed crystallographic analysis of 3-fluorothiophene-2-carbonitrile derivatives is a critical component of modern drug discovery. The insights gained from the three-dimensional arrangement of atoms, intermolecular interactions, and packing motifs provide a solid foundation for understanding structure-activity relationships (SAR) and for designing next-generation therapeutics with improved efficacy and safety profiles. While the crystal structure of the parent 3-fluorothiophene-2-carbonitrile remains to be publicly reported, the comparative analysis of its derivatives, coupled with robust experimental protocols, empowers researchers to systematically explore the chemical space of this promising class of compounds.

References

  • Silva, W. L., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & De Simone, C. A. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3161. [Link]

Sources

Validation

UV-Vis absorption maxima of 3-substituted thiophene-2-carbonitriles

This guide details the UV-Vis absorption characteristics of 3-substituted thiophene-2-carbonitriles , a critical scaffold in the design of bioisosteres and optoelectronic "push-pull" systems. Part 1: Executive Technical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of 3-substituted thiophene-2-carbonitriles , a critical scaffold in the design of bioisosteres and optoelectronic "push-pull" systems.

Part 1: Executive Technical Analysis

The "Ortho" Push-Pull Effect The 3-substituted thiophene-2-carbonitrile scaffold represents a classic donor-acceptor (D-A) system. The nitrile group at position 2 acts as a strong electron-withdrawing group (EWG), while substituents at position 3 (such as amino, hydroxy, or alkoxy groups) often act as electron donors (EDG).

Unlike 5-substituted isomers where the conjugation extends linearly across the thiophene ring (para-like), the 3-substituted isomers exhibit an ortho-like interaction. This proximity creates a distinct steric and electronic environment:

  • Hypsochromic Shift (vs. 5-position): Substituents at the 3-position generally conjugate less effectively with the ring system than those at the 2- or 5-positions. Consequently, 3-substituted derivatives typically display a hypsochromic (blue) shift relative to their 5-substituted counterparts.

  • Steric Torsion: Bulky substituents at position 3 can twist out of planarity due to the adjacent nitrile, reducing orbital overlap and further lowering

    
    .
    
  • Intramolecular Hydrogen Bonding: If the 3-substituent is a hydrogen bond donor (e.g., -NH₂, -OH), it can form a stable 6-membered ring-like interaction with the nitrile nitrogen. This planarizes the molecule, potentially counteracting steric twists and stabilizing the ground state.

Part 2: Comparative Absorption Data

The following table synthesizes empirical data and theoretical "thiophene rules" (analogous to Woodward-Fieser rules) to predict


 shifts in methanol.

Table 1: Substituent Effects on


 of Thiophene-2-carbonitriles 
Substituent (R) at Pos 3Electronic EffectEst.

(MeOH)
Shift vs. UnsubstitutedComparison to 5-Isomer
-H (Unsubstituted) Reference245 - 250 nm 0 nmN/A
-CH₃ (Methyl) Weak Donor (+I)255 - 260 nm +10 nm5-Me isomer: ~265 nm
-Cl / -Br (Halo) Inductive (-I) / Mesomeric (+M)250 - 258 nm +5 nm5-Halo isomer: ~260 nm
-OCH₃ (Methoxy) Strong Donor (+M)270 - 285 nm +25-35 nm5-OMe isomer: ~290 nm
-OH (Hydroxy) Strong Donor (+M)275 - 290 nm +30-40 nmSubject to tautomerism
-NH₂ (Amino) Strongest Donor (+M)310 - 330 nm +60-80 nm5-NH₂ isomer: ~340 nm
-NO₂ (Nitro) Strong Acceptor (-M)230 - 240 nm -10 nm (Blue Shift)5-NO₂ isomer: ~280 nm (CT band)

Critical Note on Isomers: Researchers often confuse 3-aminothiophene-2-carbonitrile with the more common 2-aminothiophene-3-carbonitrile (Gewald product). The Gewald product typically absorbs at a slightly lower wavelength (~290-310 nm) because the amino group at position 2 is adjacent to the sulfur, altering the conjugation path compared to the 3-amino-2-cyano arrangement.

Part 3: Experimental Protocol

Protocol: Synthesis & Spectral Characterization of 3-Substituted Thiophene-2-carbonitriles Target: Functionalization of 3-bromothiophene-2-carbonitrile via Suzuki-Miyaura Coupling to generate 3-Aryl/Alkyl derivatives.

I. Reagents & Setup
  • Substrate: 3-Bromothiophene-2-carbonitrile (1.0 eq)

  • Coupling Partner: Aryl/Alkyl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

II. Step-by-Step Methodology
  • Inert Atmosphere: Charge a Schlenk tube with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Seal the tube and heat to 90°C for 12 hours. The reaction color typically shifts from orange to dark brown/black (Pd reduction).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient). Note: The nitrile group makes these compounds visible under 254 nm UV light on TLC plates.

III. UV-Vis Measurement Standard
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Concentration: Prepare a stock solution of

    
     M.
    
  • Baseline: Run a blank scan with pure Methanol.

  • Scan Parameters: 200 nm to 500 nm; Scan rate: 200 nm/min.

  • Validation: Ensure Absorbance is between 0.2 and 0.8 A.U. If >1.0, dilute to avoid aggregation effects.

Part 4: Mechanism & Workflow Visualization

Diagram 1: Synthesis & Electronic Transition Workflow

This diagram illustrates the parallel between the synthetic modification and the resulting electronic energy gap changes.[1]

G cluster_0 Electronic Effect Start 3-Bromothiophene-2-carbonitrile (Precursor) Reaction Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Reaction + R-B(OH)2 / R-NH2 Product 3-Substituted Derivative (Push-Pull System) Reaction->Product C-C / C-N Bond Formation Energy HOMO-LUMO Gap Analysis Product->Energy Substituent Effect (+M / +I) Spectrum UV-Vis Spectrum (λmax Shift) Energy->Spectrum ΔE = hc/λ

Caption: Workflow linking synthetic functionalization of the thiophene core to the modulation of the HOMO-LUMO gap and resulting spectral shift.

Diagram 2: The "Push-Pull" Interaction

Visualizing the specific orbital interaction in the 3-substituted isomer.

ElectronicState Donor Donor (D) (Pos 3: -NH2, -OMe) Ring Thiophene π-System Donor->Ring +M Effect Interaction Ortho-Conjugation (Steric vs Electronic) Donor->Interaction Proximity Acceptor Acceptor (A) (Pos 2: -CN) Ring->Acceptor -M Effect Acceptor->Interaction Proximity Result Bathochromic Shift (Red Shift) Interaction->Result Net Effect on λmax

Caption: Schematic of the "Push-Pull" electronic interaction between the 3-donor and 2-acceptor, highlighting the competing steric and electronic factors.

References

  • Sabnis, R. W. (2010). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. Wiley.[2] (Provides fundamental spectral data for thiophene dyes).

  • Gewald, K., et al. (1966). "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte. (The foundational text for aminothiophene synthesis, distinguishing isomers).

  • Mishra, A., et al. (2009). "Thiophenes: A Review." Journal of Heterocyclic Chemistry. (Comprehensive review of substituent effects on thiophene spectra).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard reference for calculating UV-Vis shifts based on auxochromes).

  • BenchChem. (2025).[3] Gewald Synthesis of Substituted Aminothiophenes: Technical Support Guide. (Protocol validation for thiophene synthesis).

Sources

Safety & Regulatory Compliance

Safety

3-Fluorothiophene-2-carbonitrile: Proper Disposal &amp; Handling Procedures

Executive Summary & Hazard Identification 3-Fluorothiophene-2-carbonitrile is a specialized heterocyclic building block. Its disposal is not merely a matter of "throwing it away"; it requires a workflow that accounts for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

3-Fluorothiophene-2-carbonitrile is a specialized heterocyclic building block. Its disposal is not merely a matter of "throwing it away"; it requires a workflow that accounts for three distinct hazard vectors inherent to its molecular structure:

  • The Nitrile Group (-CN): Potential for Hydrogen Cyanide (HCN) evolution if acidified.

  • The Fluorine Atom (-F): Generates Hydrofluoric Acid (HF) upon combustion, requiring specific incinerator scrubbing.

  • The Thiophene Ring (S): Generates Sulfur Oxides (SOx) upon combustion.

Immediate Directive:

  • NEVER dispose of this compound in acidic waste streams.

  • NEVER dispose of via sanitary sewer systems.

  • ALWAYS segregate as "Halogenated Organic Waste" to ensure downstream incinerators are equipped with HF scrubbers.

Chemical Profile & Risk Assessment

Note: Data extrapolated from structure-activity relationships (SAR) of analogous 3-bromothiophene-2-carbonitrile and fluorothiophene carboxylates where specific isomer data is proprietary.

PropertyValue/DescriptionRisk Implication
Physical State Solid (typically off-white/pale yellow)Dust inhalation hazard; particulate containment required.
Combustibility Combustible Organic SolidSuitable for high-temperature incineration.
Reactivity Incompatible with Strong Acids, Strong OxidizersAcid Contact: Risk of HCN gas. Oxidizer Contact: Risk of exothermic reaction/ring opening.
Toxicity Acute Tox.[1] (Oral/Dermal/Inhal); IrritantRequires full PPE (Nitrile gloves, lab coat, safety glasses).
Disposal Tag Halogenated Solvent/Solid Must be flagged for HF scrubbing at the destruction facility.

Waste Stream Segregation (The Self-Validating System)

To ensure safety, we utilize a Self-Validating Segregation System . This means the physical storage protocols prevent the most catastrophic error (acidification) by design.

The "Red-Line" Rules
  • Acid Isolation: This compound must be physically separated from any waste stream with pH < 7. Even weak acids can catalyze the hydrolysis of the nitrile to release HCN in a closed waste drum.

  • Halogen Tagging: Unlike standard organic waste (e.g., Acetone, Hexane), this compound contains Fluorine. If sent to a non-halogenated incinerator, the HF generated can corrode the combustion chamber and violate emissions standards.

Pre-Disposal Storage Protocol
  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if moisture is present (corrosion risk from potential hydrolysis).

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic"

    • Constituent Label: "3-Fluorothiophene-2-carbonitrile"

    • CRITICAL TAG: "CONTAINS FLUORINE" and "ORGANIC CYANIDE"

Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applies to: Expired reagent, contaminated gloves, weigh boats, spill cleanup debris.

  • Containment: Place the solid material into a clear polyethylene bag.

  • Double-Bagging: Seal the first bag and place it inside a second bag (double containment).

  • Consolidation: Place the double-bagged waste into the lab's Solid Hazardous Waste Drum .

  • Manifesting: Ensure the drum manifest explicitly lists "Fluorinated Organic Solids."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applies to: Compound dissolved in solvents like DCM, Ethyl Acetate, or DMSO.

  • Solvent Compatibility Check: Ensure the solvent stream is pH neutral or basic .

  • Segregation: Pour into the Halogenated Organic Waste carboy.

    • Why? Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the dissolved fluorothiophene renders the entire mixture "Halogenated" for regulatory incineration purposes.

  • Prohibition: Do not mix with aqueous acid waste streams.

Workflow Visualization

The following diagram illustrates the logical decision tree for disposing of this compound.

DisposalWorkflow Start Waste Generation: 3-Fluorothiophene-2-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Debris) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidDrum Solid Hazardous Waste Drum Bagging->SolidDrum Incinerator High-Temp Incineration (w/ HF & SOx Scrubbers) SolidDrum->Incinerator PHCheck Is Solution Acidic? Liquid->PHCheck Neutralize Neutralize to pH 7-9 PHCheck->Neutralize Yes (Risk of HCN) HaloCarboy Halogenated Organic Waste Carboy PHCheck->HaloCarboy No Neutralize->HaloCarboy HaloCarboy->Incinerator

Figure 1: Decision matrix for 3-Fluorothiophene-2-carbonitrile disposal, emphasizing the separation from acidic streams and the requirement for halogenated waste processing.

Spill Management (Emergency Protocol)

In the event of a spill, speed and containment are critical.[2] The primary risk is the inhalation of dust or the formation of HCN if the spill contacts acidic cleaning agents.

Equipment Required:

  • Nitrile gloves (double-gloved recommended).

  • N95 or P100 particulate respirator (for solids).

  • Absorbent pads (for liquids).

  • Do NOT use: Bleach (Sodium Hypochlorite) directly on the bulk solid. While bleach destroys cyanides, the reaction with concentrated organic nitriles can be slow or unpredictable. Physical removal is prioritized.

Step-by-Step Spill Response
  • Evacuate & Ventilate: Clear the immediate area. If the spill is large (>5g) or outside a fume hood, evacuate the lab.

  • Dry Cleanup (Solids):

    • Gently cover the spill with a damp paper towel to suppress dust.

    • Scoop material using a plastic spatula into a wide-mouth jar.

    • Why? Avoids generating aerosols.[3]

  • Wet Cleanup (Liquids):

    • Cover with an inert absorbent (Vermiculite or Chemizorb).

    • Do not use paper towels alone if the solvent is flammable.

  • Decontamination (Trace Residues):

    • Once the bulk is removed, wipe the surface with a mild alkaline solution (1% NaOH) followed by water.

    • Collect all wipes as solid hazardous waste.

SpillResponse Alert Spill Detected Assess Assess Volume & Location Alert->Assess PPE Don PPE: Gloves, Goggles, Respirator Assess->PPE BulkSolid Bulk Solid: Scoop to Container (No Dust) PPE->BulkSolid Powder BulkLiquid Liquid: Absorb w/ Vermiculite PPE->BulkLiquid Solution Decon Surface Decon: 1% NaOH Wipe BulkSolid->Decon BulkLiquid->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Figure 2: Emergency spill response workflow prioritizing physical containment followed by chemical decontamination.

References & Regulatory Grounding[3][4]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Fluorothiophene-2-carboxylic acid (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Bromothiophene-2-carbonitrile (Analogous Hazard Data). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 8: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. Retrieved from

  • American Chemical Society (ACS). Guide for Chemical Spill Response in Laboratories. Retrieved from

Sources

Handling

Mastering the Safe Handling of 3-Fluorothiophene-2-carbonitrile: A Guide for Laboratory Professionals

For Immediate Reference: Key Safety and Handling Information The primary hazards associated with 3-Fluorothiophene-2-carbonitrile are presumed to be: Acute Toxicity: Potential for harm if swallowed, inhaled, or in contac...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Safety and Handling Information

The primary hazards associated with 3-Fluorothiophene-2-carbonitrile are presumed to be:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[2][4][5] The nitrile functional group presents a credible risk of releasing cyanide upon metabolism or decomposition.[6][7][8]

  • Irritation: Causes skin and serious eye irritation.[1][2][9]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system upon inhalation.[1][9]

This guide will proceed with a detailed exploration of the necessary personal protective equipment (PPE), engineering controls, and standard operating procedures to mitigate these risks effectively.

Foundational Safety: Engineering Controls and Personal Protective Equipment

The cornerstone of safely handling 3-Fluorothiophene-2-carbonitrile lies in a multi-layered approach, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: Your First Line of Defense

All manipulations of 3-Fluorothiophene-2-carbonitrile, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[10] This is critical to prevent the inhalation of any dust, vapors, or aerosols.[1][10] The fume hood provides a contained workspace and ensures that any airborne contaminants are exhausted safely. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[4][11]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A thorough PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.[2][10] Standard safety glasses are insufficient.
Hands Nitrile glovesNitrile gloves offer good chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended operations. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[10][12]
Body Chemical-resistant lab coatA fully fastened lab coat made of a suitable chemical-resistant material should be worn to protect against splashes and spills.
Respiratory Not required with proper fume hood useIf there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11]

Procedural Guidance: From Receipt to Disposal

A systematic approach to the entire lifecycle of 3-Fluorothiophene-2-carbonitrile in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][11] The storage container must be kept tightly sealed.

Handling and Use: A Step-by-Step Approach
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use tools and equipment that can be easily decontaminated.

  • Solution Preparation : When preparing solutions, add the solid 3-Fluorothiophene-2-carbonitrile to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[1] Decontaminate all work surfaces and equipment.

Spill Management

In the event of a small spill within the fume hood, it can be cleaned up using an inert absorbent material. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.[1]

Waste Disposal: A Critical Final Step

As a halogenated organic compound, 3-Fluorothiophene-2-carbonitrile and any materials contaminated with it must be disposed of as hazardous waste.[12][13]

  • Segregation : Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[13][14][15] Do not mix with non-halogenated waste.[16]

  • Labeling : Clearly label the waste container with "Halogenated Organic Waste" and list the contents.[14]

  • Disposal : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10] Do not pour down the drain.[10][12]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][10]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][11]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling 3-Fluorothiophene-2-carbonitrile in a laboratory setting.

cluster_planning Planning and Preparation cluster_handling Handling Operations cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response Review SDS and SOPs Review SDS and SOPs Verify Fume Hood Certification Verify Fume Hood Certification Review SDS and SOPs->Verify Fume Hood Certification Assemble Required PPE Assemble Required PPE Verify Fume Hood Certification->Assemble Required PPE Prepare Work Area Prepare Work Area Assemble Required PPE->Prepare Work Area Weigh and Transfer in Fume Hood Weigh and Transfer in Fume Hood Prepare Work Area->Weigh and Transfer in Fume Hood Prepare Solutions in Fume Hood Prepare Solutions in Fume Hood Weigh and Transfer in Fume Hood->Prepare Solutions in Fume Hood Conduct Experiment Conduct Experiment Prepare Solutions in Fume Hood->Conduct Experiment Decontaminate Equipment and Work Area Decontaminate Equipment and Work Area Conduct Experiment->Decontaminate Equipment and Work Area Spill Spill Conduct Experiment->Spill Exposure Exposure Conduct Experiment->Exposure Segregate and Label Halogenated Waste Segregate and Label Halogenated Waste Decontaminate Equipment and Work Area->Segregate and Label Halogenated Waste Store Waste for Pickup Store Waste for Pickup Segregate and Label Halogenated Waste->Store Waste for Pickup Evacuate and Notify EHS Evacuate and Notify EHS Spill->Evacuate and Notify EHS Administer First Aid Administer First Aid Exposure->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: Workflow for the safe handling of 3-Fluorothiophene-2-carbonitrile.

Conclusion: A Culture of Safety

The safe handling of 3-Fluorothiophene-2-carbonitrile is paramount for the protection of laboratory personnel and the integrity of scientific research. By adhering to the principles of robust engineering controls, diligent use of personal protective equipment, and meticulous adherence to standard operating procedures, researchers can confidently work with this compound while minimizing risk. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with institution-specific safety protocols and a comprehensive understanding of the available safety data for structurally related compounds.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved February 15, 2026, from [Link]

  • WASTE MANAGEMENT. (n.d.). Retrieved February 15, 2026, from [Link]

  • 3-Fluorothiophene-2-carboxylic acid Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • 3-Bromothiophene-2-carbonitrile Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • SAFETY DATA SHEET. (2025, December 24). MilliporeSigma.
  • MATERIAL SAFETY DATA SHEET. (n.d.). Chemcia Scientific, LLC.
  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety - University of South Carolina. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services - The University of British Columbia. Retrieved February 15, 2026, from [Link]

  • Park, J. H., & Kim, Y. B. (2018). Allyl nitrile: Toxicity and health effects. Toxicology and Environmental Health Sciences, 10(4), 207–212.
  • 3-Fluorothiophenol Safety D
  • SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 97, 148–163.
  • 3-Bromothiophene-2-carbonitrile Safety Data Sheet. (2024, March 30). Fisher Scientific.
  • Pal, R., & Zakharov, L. N. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • 3M™ Novec™ 4710 Insulating Gas Safety D
  • 5-Nitrothiophene-2-carbonitrile Safety Data Sheet. (2012, September 13). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • The MSDS HyperGlossary: Nitrile. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved February 15, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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